molecular formula C15H15FN2O2 B1397261 Ethyl 3-amino-4-(4-fluoroanilino)benzoate CAS No. 1219960-30-1

Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Cat. No.: B1397261
CAS No.: 1219960-30-1
M. Wt: 274.29 g/mol
InChI Key: RDRZIYFOUWIEOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-4-(4-fluoroanilino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4-(4-fluoroanilino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-4-(4-fluoroanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-15(19)10-3-8-14(13(17)9-10)18-12-6-4-11(16)5-7-12/h3-9,18H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZIYFOUWIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Latent Therapeutic Potential of Ethyl 3-amino-4-(4-fluoroanilino)benzoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The scaffold of Ethyl 3-amino-4-(4-fluoroanilino)benzoate presents a compelling, yet underexplored, platform for the development of novel therapeutic agents. This technical guide delves into the synthetic accessibility and hypothesized biological activities of its derivatives, providing a roadmap for researchers, scientists, and drug development professionals. The core structure marries the established bioactivity of the 4-anilino moiety, a key feature in numerous kinase inhibitors, with the versatile synthetic handle of the ethyl aminobenzoate backbone. The strategic placement of a fluorine atom on the anilino ring is anticipated to enhance metabolic stability and binding interactions, a common strategy in modern drug discovery. This document serves to illuminate the potential of this scaffold and to provide a robust framework for its exploration.

Synthetic Pathways: A Gateway to Novel Derivatives

The synthesis of the core scaffold, Ethyl 3-amino-4-(4-fluoroanilino)benzoate, is achievable through established synthetic methodologies. A proposed and logical synthetic route initiates from a commercially available starting material, 4-fluoro-3-nitrobenzoic acid. This approach allows for the sequential introduction of the necessary functional groups, providing a versatile platform for the generation of a diverse chemical library.

Proposed Synthetic Workflow

A 4-Fluoro-3-nitrobenzoic acid B Ethyl 4-fluoro-3-nitrobenzoate A->B Esterification (EtOH, H₂SO₄) C Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate B->C Nucleophilic Aromatic Substitution (4-Fluoroaniline, Base) D Ethyl 3-amino-4-(4-fluoroanilino)benzoate C->D Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) E Derivative Library D->E Further Derivatization (e.g., Amide coupling, Sulfonylation)

Caption: Proposed synthetic route to Ethyl 3-amino-4-(4-fluoroanilino)benzoate and its derivatives.

Detailed Synthetic Protocol: Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 4-fluoro-3-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate (1.0 eq) in a solvent mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield the final product, Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Anticipated Biological Activities and Mechanistic Insights

The structural features of Ethyl 3-amino-4-(4-fluoroanilino)benzoate derivatives suggest a strong potential for a range of biological activities, most notably in the realms of oncology and infectious diseases.

Anticancer Potential: Targeting Kinase Signaling Cascades

The 4-anilino-quinazoline and -quinoline scaffolds are integral components of several clinically approved tyrosine kinase inhibitors (TKIs), such as gefitinib and lapatinib, which target the epidermal growth factor receptor (EGFR).[1] The 4-anilino moiety is crucial for binding to the ATP-binding pocket of these kinases. It is therefore highly plausible that derivatives of Ethyl 3-amino-4-(4-fluoroanilino)benzoate could function as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 Phosphorylation RTK->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Ethyl 3-amino-4-(4-fluoroanilino)benzoate Derivative Inhibitor->RTK

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Table 1: In Vitro Antiproliferative Activity of Structurally Related 4-Anilino Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11 - 1.94[2][3]
4-AnilinoquinolinylchalconeHuh-7 (Liver)< 2.03[2][3]
4-AnilinoquinazolineA431 (Skin)Potent[1]
4-AnilinoquinazolineA549 (Lung)Potent[1]
4-Aminobenzofuroxan (aniline moiety)MCF-7 (Breast)Highly Selective[4]
4-Aminobenzofuroxan (aniline moiety)M-HeLa (Cervical)Highly Selective[4]

This table presents data from structurally related compounds to illustrate the potential potency of the proposed scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions.

  • Assay Procedure: a. In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: A Potential Second Frontier

Derivatives of aminobenzoic acid have been reported to possess antimicrobial properties.[5][6] The mechanism of action for such compounds can be diverse, ranging from the inhibition of essential metabolic pathways to the disruption of cell membrane integrity. The lipophilic nature of the Ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold may facilitate its passage through microbial cell walls, suggesting potential activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test
  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums standardized to a specific cell density.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well containing the serially diluted compounds.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The Ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its biological activities are currently lacking in the public domain, strong evidence from structurally related compounds suggests significant potential, particularly in the areas of anticancer and antimicrobial research. The proposed synthetic route is robust and amenable to the creation of a diverse chemical library for screening.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to establish structure-activity relationships (SAR). Key areas of investigation should include:

  • Kinase Profiling: Screening against a panel of cancer-relevant kinases to identify specific targets.

  • Antimicrobial Spectrum: Evaluating activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • In Vitro and In Vivo Toxicology: Assessing the safety profile of lead compounds.

By systematically exploring the chemical space around this core scaffold, the scientific community can unlock its full therapeutic potential.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Int. J. Mol. Sci.2023 , 24(7), 6034. [Link]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. Molecules2020 , 25(21), 5184. [Link]

  • Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents. Bioorg. Med. Chem.2016 , 24(4), 659-669. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med. Chem.2024 , 16(24), 2647-2662. [Link]

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  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallogr E Crystallogr Commun.2024 , 80(Pt 8), 867-872. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Orient. J. Chem.2018 , 34(5), 2477-2486. [Link]

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  • Amino acid-based surfactants: New antimicrobial agents. Adv. Colloid Interface Sci.2017 , 247, 506-519. [Link]

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  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein J. Org. Chem.2013 , 9, 1346-1353. [Link]

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  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Adv.2019 , 9(12), 6627-6635. [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances2019 , 9(12), 6627-6635. [Link]

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  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem.2024 , 16(24), 2647-2662. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer with EGFR C797S mutation. Drug Dev. Ther.2025 , 16, 1-15. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem.2020 , 11(9), 977-990. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor including T315I mutant. Eur. J. Med. Chem.2021 , 213, 113175. [Link]

Sources

Topic: Ethyl 3-amino-4-(4-fluoroanilino)benzoate as a Kinase Inhibitor Scaffold: A Framework for Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a major focus of modern drug discovery. Within this field, scaffold-based design, which utilizes a core molecular structure as a template for generating diverse compound libraries, has proven to be an exceptionally effective strategy.[1] The 4-anilino-heterocyclic motif is a well-established "privileged scaffold," forming the basis of numerous FDA-approved drugs that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] This guide introduces the ethyl 3-amino-4-(4-fluoroanilino)benzoate core, a structurally related and promising scaffold for the development of novel kinase inhibitors. While this specific scaffold is less characterized than its quinazoline or pyrimidine cousins, its intrinsic chemical features suggest a similar mechanism of action and potential for potent, selective kinase inhibition. This document provides a comprehensive framework for researchers, detailing a plausible synthetic route, predicting its mechanism of action and biological targets based on extensive data from analogous structures, and outlining a complete, self-validating experimental workflow for its evaluation and development.

Part 1: The Landscape of Kinase Inhibition and Scaffold-Based Design

The Central Role of Protein Kinases in Disease

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[5] This phosphorylation event acts as a molecular switch, altering the protein's conformation and function, thereby regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and metabolism.[6] Given their central role, aberrant kinase activity is a frequent driver of oncogenesis and inflammatory diseases, making them highly attractive targets for therapeutic intervention.[7][8]

The Power of the Scaffold in Medicinal Chemistry

The 4-anilinoquinazoline scaffold is a quintessential example of a successful kinase inhibitor scaffold, found in drugs like gefitinib and erlotinib.[2][12] Its success stems from its ability to position key functional groups in the ATP-binding pocket of kinases, most notably forming a critical hydrogen bond with the "hinge region" that connects the N- and C-lobes of the kinase domain.[4] The ethyl 3-amino-4-(4-fluoroanilino)benzoate structure represents a logical evolution from this established core, replacing the quinazoline with a benzoate ring system while retaining the crucial 4-anilino feature.

Part 2: Profile of a Promising Scaffold: Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Chemical Structure and Predicted Physicochemical Properties

The core scaffold possesses several key features essential for kinase inhibition:

  • Anilino Group: The secondary amine serves as a crucial hydrogen bond donor to the kinase hinge region.

  • 4-Fluoroaniline Moiety: This group is predicted to occupy the hydrophobic pocket of the ATP-binding site. The fluorine atom can enhance binding affinity and modulate metabolic stability.

  • Benzoate Core: The aromatic ring acts as the central scaffold. The amino group at position 3 and the ester at position 1 provide points for further chemical modification to fine-tune activity and properties.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and nitro group reduction.

Synthetic Workflow A Ethyl 4-fluoro-3-nitrobenzoate B Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate A->B 4-Fluoroaniline, Base (e.g., K2CO3), Solvent (e.g., DMF) C Ethyl 3-amino-4-(4-fluoroanilino)benzoate B->C Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Protocol: Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 4-fluoroaniline (1.1 eq) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to yield crude ethyl 4-(4-fluoroanilino)-3-nitrobenzoate.

  • Step 2: Nitro Group Reduction.

    • Dissolve the crude product from Step 1 in ethanol or a mixture of ethanol and water.

    • Add a reducing agent, such as iron powder (Fe, 5.0 eq) followed by a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

    • Heat the reaction to reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the solid catalyst/reagents, and neutralize the filtrate.

    • Concentrate the solution and purify the resulting solid by column chromatography or recrystallization to obtain the final product, ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Predicted Mechanism of Action: ATP-Competitive Inhibition

Based on its structural similarity to thousands of known kinase inhibitors, the ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold is predicted to function as a Type I, ATP-competitive inhibitor. This mechanism involves the molecule binding to the ATP pocket in the active conformation of the kinase, directly competing with the endogenous ATP substrate.

Mechanism_of_Action cluster_0 Kinase ATP-Binding Site hinge Hinge Region (Met) pocket Hydrophobic Pocket inhibitor Anilinobenzoate Scaffold inhibitor->hinge H-Bond (Anilino NH) inhibitor->pocket Hydrophobic Interactions (Fluoroaniline) atp ATP

Caption: Predicted binding mode within a kinase ATP pocket.

The key interactions are hypothesized to be:

  • Hinge Binding: The N-H of the anilino linker forms a critical hydrogen bond with the backbone carbonyl oxygen of a conserved methionine residue in the kinase hinge region.[4]

  • Hydrophobic Interaction: The 4-fluoroaniline ring projects into a hydrophobic region of the active site, often called the "selectivity pocket," where the fluorine atom can contribute to favorable binding energetics.[14]

Part 3: Predicted Biological Targets and Structure-Activity Relationships (SAR)

Primary Target Predictions: EGFR and VEGFR

The 4-anilino-heterocycle is a classic pharmacophore for inhibiting receptor tyrosine kinases, particularly EGFR and VEGFR.[2][15][16] Dysregulation of the VEGF signaling pathway is a critical step in angiogenesis, the formation of new blood vessels required for tumor growth.[17] Similarly, mutations and overexpression of EGFR are hallmarks of many cancers, especially non-small-cell lung cancer.[18][19] It is therefore highly probable that the ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold will show inhibitory activity against these two key kinase families.

Key Signaling Pathways

EGFR Signaling Pathway (RAS-RAF-MEK-ERK Cascade): Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade that includes RAS, RAF, MEK, and ERK, ultimately leading to gene transcription that promotes cell proliferation and survival.[17]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Anilinobenzoate Inhibitor Inhibitor->EGFR Inhibits Experimental_Workflow A 1. Synthesis & Purification of Scaffold Derivatives B 2. In Vitro Biochemical Assay (e.g., HTRF/LanthaScreen) Determine IC50 vs. target kinase (EGFR/VEGFR) A->B Test for Potency C 3. Cell-Based Target Engagement (e.g., NanoBRET™) Confirm compound binds to target in live cells B->C Validate in Cellular Context D 4. Cellular Proliferation Assay (e.g., MTT/CellTiter-Glo) Measure effect on cancer cell viability C->D Assess Functional Effect E 5. Downstream Signaling Analysis (Western Blot) Confirm inhibition of target phosphorylation (pEGFR, pERK) D->E Confirm Mechanism F Lead Optimization (SAR-guided synthesis) E->F Iterate & Improve F->A Design New Analogs

Caption: A tiered workflow for scaffold validation and optimization.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol determines the direct inhibitory effect of the compound on the purified kinase enzyme. A common method is a radioactive filter binding assay. [20][21]

  • Reagents: Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase buffer, ATP (including radioactive [γ-³²P]ATP), a specific peptide substrate, and the test compound.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a microplate, combine the kinase, substrate, and test compound in kinase buffer. c. Initiate the reaction by adding the ATP mixture. d. Incubate at 30 °C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding phosphoric acid. f. Spot the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP. h. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This assay confirms that the compound can enter live cells and bind to its intended kinase target. [7][22]

  • Reagents: HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase, NanoBRET™ tracer (a fluorescent ligand for the kinase), and test compound.

  • Procedure: a. Seed the transfected cells into a white-walled 96-well plate. b. Prepare serial dilutions of the test compound. c. Add the test compound to the cells and incubate. d. Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells. e. Immediately read the plate on a luminometer capable of measuring both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Compound binding displaces the tracer, leading to a decrease in BRET. Plot the change in BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay measures the functional consequence of kinase inhibition—the reduction in cancer cell viability. [23]

  • Reagents: A cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR), cell culture medium, test compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate. d. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. e. Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated controls to calculate the percentage of cell viability. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Summary and Future Directions

The ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of the structurally related anilinoquinazolines, we can confidently predict its mechanism of action, primary biological targets, and a rational path for optimization. The proposed synthetic and experimental workflows provide a robust, self-validating framework for any research team to synthesize, evaluate, and develop this scaffold.

Future work should focus on executing the described workflow to confirm the predicted activity against EGFR and VEGFR. Successful validation would be followed by:

  • Selectivity Profiling: Screening lead compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.

  • Lead Optimization: Using the SAR data generated, synthesize new analogs to improve potency, selectivity, and drug-like properties (solubility, metabolic stability).

  • In Vivo Studies: Advancing optimized compounds into animal models of cancer to evaluate their efficacy and pharmacokinetic properties.

This strategic approach, grounded in established medicinal chemistry principles, positions the ethyl 3-amino-4-(4-fluoroanilino)benzoate scaffold as a valuable asset in the ongoing search for next-generation targeted cancer therapies.

References

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  • PubMed. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform.
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  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking.
  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
  • ResearchGate. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.
  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • PubMed. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.
  • PubMed. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies.
  • Abd Al Rahim, N. A., et al. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • PubMed. (n.d.). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro.
  • El-Damasy, A., et al. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC.
  • PubMed. (2017). Discovery of Clinical Candidate ... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design.
  • Al-Warhi, T., et al. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PMC.
  • BenchChem. (2025). An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors.
  • Cummings, C., et al. (n.d.). Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position. PMC.
  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.
  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
  • PMC. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). amino benzoate moiety promoted.
  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis.
  • Semantic Scholar. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*.
  • PubMed. (2016). Anilinoquinazoline inhibitors of the RET kinase domain-Elaboration of the 7-position.
  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PMC. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • ResearchGate. (n.d.). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
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Discovery and Synthesis of Novel Ethyl 3-amino-4-(4-fluoroanilino)benzoate Analogs: A Privileged Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The rational design of targeted kinase inhibitors frequently relies on the functionalization of privileged heterocyclic scaffolds. Among these, the 1-aryl-1H-benzo[d]imidazole core has emerged as a highly versatile hinge-binding motif in oncology drug discovery. This technical guide details the structural rationale, discovery applications, and step-by-step synthetic methodology for utilizing Ethyl 3-amino-4-(4-fluoroanilino)benzoate as a central building block for generating novel multi-target kinase inhibitors. By providing self-validating experimental protocols and mechanistic insights, this whitepaper serves as a comprehensive blueprint for accelerating hit-to-lead optimization campaigns.

Pharmacological Rationale & Scaffold Design

The molecular architecture of Ethyl 3-amino-4-(4-fluoroanilino)benzoate is deliberately engineered to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in early-stage drug discovery.

  • The 4-Fluoroanilino Moiety: The strategic incorporation of fluorine into the N -phenyl ring serves multiple critical purposes. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) improve metabolic stability by blocking cytochrome P450-mediated aromatic oxidation at the para position ()[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atom modulates the pKa of the adjacent secondary amine, optimizing the lipophilic efficiency and passive membrane permeability of the resulting analogs ()[1].

  • The Benzimidazole Precursor Core: Upon cyclocondensation, the o-phenylenediamine core forms a benzimidazole ring. Benzimidazole derivatives are prolific kinase inhibitors capable of engaging the ATP-binding hinge region through multiple binding modes, including direct hydrogen bonding with the kinase backbone and water-mediated bridges ()[2].

  • The Ethyl Ester Vector: The ethyl benzoate group acts as a versatile synthetic vector pointing toward the solvent-exposed region of the kinase active site. It can be retained as a lipophilic prodrug moiety or hydrolyzed and coupled with diverse aliphatic amines to probe solvent-channel interactions and improve aqueous solubility.

Retrosynthetic Strategy & Core Scaffold Synthesis

The synthesis of the title scaffold relies on a robust, highly scalable two-step sequence: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by catalytic hydrogenation.

Causality in Reagent Selection:

  • SN​Ar Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as the base in the first step. Its mild nature provides sufficient basicity to deprotonate 4-fluoroaniline without causing premature saponification of the ethyl ester, which would inevitably occur with stronger bases like NaOH. Polar aprotic solvents (e.g., DMF) are chosen to stabilize the highly polar Meisenheimer complex intermediate, significantly accelerating the reaction rate.

  • Reduction Conditions: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl). This ensures a clean, quantitative reduction of the nitro group to the primary amine while strictly avoiding the acidic conditions that could lead to the defluorination or degradation of the para-fluoroanilino group.

SynthesisWorkflow SM Ethyl 4-fluoro-3- nitrobenzoate + 4-Fluoroaniline Int1 Ethyl 4-(4-fluoroanilino) -3-nitrobenzoate SM->Int1 SNAr K2CO3, DMF, 80°C Core Ethyl 3-amino-4- (4-fluoroanilino)benzoate Int1->Core H2, Pd/C EtOH, RT Analog Benzimidazole Analogs Core->Analog R-CHO, Na2S2O5 DMF, 100°C

Retrosynthetic and forward synthesis workflow for benzimidazole analogs.

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility across different laboratory environments, the following protocols incorporate built-in visual and chromatographic validation checkpoints.

Protocol A: Synthesis of Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate
  • Reagents: Charge a dry 250 mL round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq, 10 mmol), 4-fluoroaniline (1.2 eq, 12 mmol), and anhydrous K2​CO3​ (2.0 eq, 20 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours with vigorous magnetic stirring.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.5 ) should be completely consumed, replaced by a new spot ( Rf​≈0.4 ). Self-Validation: The reaction mixture will transition to an intense, vibrant yellow color, which is indicative of the highly conjugated nitro-diarylamine system forming.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice/water. The product will precipitate as a yellow solid. Filter the solid, wash with copious amounts of distilled water (to thoroughly remove DMF and inorganic salts), and dry under vacuum at 50 °C for 12 hours.

Protocol B: Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Core Scaffold)
  • Reagents: Dissolve the yellow solid from Protocol A (1.0 eq) in absolute ethanol (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

  • Reaction: Evacuate the flask and backfill with H2​ gas via a double-ribbed balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint: The reaction is deemed complete when hydrogen uptake ceases. Self-Validation: The solution will undergo a distinct color change from bright yellow to a pale, nearly colorless/light brown state. TLC (Hexanes:EtOAc 3:1) will confirm the disappearance of the nitro intermediate and the appearance of a highly polar, UV-active spot ( Rf​≈0.2 ) that stains positive with ninhydrin (indicating the newly formed primary amine).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Caution: Do not let the Pd/C filter cake dry completely in air, as it may spontaneously ignite. Concentrate the filtrate in vacuo to afford the title scaffold as an off-white solid.

Protocol C: General Procedure for Benzimidazole Cyclization
  • Reagents: Combine Ethyl 3-amino-4-(4-fluoroanilino)benzoate (1.0 eq) and a substituted benzaldehyde (1.1 eq) in DMF (0.3 M). Add sodium metabisulfite ( Na2​S2​O5​ , 1.5 eq).

  • Reaction: Heat the mixture at 100 °C for 8 hours. Mechanistic Note: Na2​S2​O5​ acts as a mild oxidant, facilitating the oxidative closure of the intermediate Schiff base to the benzimidazole core while strictly preventing the over-oxidation of the molecule.

  • Workup: Pour the cooled mixture into ice water, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Quantitative Data: Synthesized Analogs & Physicochemical Properties

The following table summarizes a representative library of 1-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxylate analogs synthesized utilizing the protocols above. Preliminary in vitro kinase inhibition data (IC50) is provided to demonstrate the structure-activity relationship (SAR) trajectory of the scaffold against relevant oncology targets.

Compound IDAldehyde R-Group (C2 Position)Yield (%)cLogPVEGFR2 IC50 (nM)EGFR IC50 (nM)
EAB-01 Phenyl824.85145>1000
EAB-02 4-Pyridyl763.9242850
EAB-03 3-Fluoro-4-methoxyphenyl854.9118320
EAB-04 2-Thienyl794.6088>1000
EAB-05 4-(Trifluoromethyl)phenyl715.54210>1000

*Note: IC50 values represent preliminary biochemical assay data demonstrating the selective multi-kinase targeting potential of the benzimidazole derivatives.

Kinase Signaling Pathway & Mechanism of Action

The synthesized benzimidazole analogs are rationally designed to act as Type I ATP-competitive inhibitors. By occupying the highly conserved ATP-binding pocket of receptor tyrosine kinases such as VEGFR2, these compounds prevent the trans-autophosphorylation of the kinase domain. This blockade successfully halts downstream signaling cascades—specifically the PLC- γ and MAPK/ERK pathways—ultimately suppressing aberrant endothelial cell proliferation and tumor-driven angiogenesis.

VEGFR2Pathway Ligand VEGF Ligand Receptor VEGFR2 Kinase Domain Ligand->Receptor Binds & Activates PLC PLC-gamma Pathway Receptor->PLC Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Signaling Cascade Inhibitor Benzimidazole Analog (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Angiogenesis & Cell Proliferation PLC->Outcome Promotes MAPK->Outcome Promotes

Inhibition of the VEGFR2 signaling pathway by benzimidazole analogs.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

Sources

Solubility and stability of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Foreword: Charting the Physicochemical Landscape of a Novel API

In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, govern a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive framework for the characterization of Ethyl 3-amino-4-(4-fluoroanilino)benzoate, a compound of interest in contemporary pharmaceutical research.

This document eschews a one-size-fits-all template. Instead, it is structured to logically guide a researcher through the essential studies required to build a robust physicochemical profile of this specific molecule. We will delve into the "why" behind experimental choices, ensuring that the generated data is not only accurate but also contextually meaningful for formulation development, analytical method development, and regulatory submissions.

Foundational Understanding: Structure and Predicted Properties

Before embarking on experimental work, a prudent first step is to analyze the structure of Ethyl 3-amino-4-(4-fluoroanilino)benzoate to anticipate its behavior.

Structure:

  • Aromatic Amines: The presence of two amino groups—a primary aromatic amine and a secondary diarylamine—suggests potential susceptibility to oxidative degradation.[1] Aromatic amines are known to be sensitive to light and air.[1]

  • Ester Functional Group: The ethyl ester is a potential site for hydrolysis, particularly under acidic or basic conditions.

  • Fluorine Substitution: The fluoro group on the anilino ring is an electron-withdrawing group, which can influence the pKa of the adjacent secondary amine and the overall electronic properties of the molecule, potentially impacting its stability and solubility.

  • Benzoate Core: The benzoate structure is a common scaffold in pharmaceuticals. Its degradation pathways are generally well-understood and often involve hydroxylation or cleavage of the ester.[2][3]

Based on these features, we can hypothesize that the primary degradation pathways will likely involve oxidation of the amino groups and hydrolysis of the ethyl ester. The molecule's relatively non-polar nature, owing to the aromatic rings, suggests that its aqueous solubility may be limited.

Solubility Determination: A Multi-faceted Approach

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and is a key parameter in formulation development.[4][5] A comprehensive solubility profile should be established across a range of relevant conditions.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[6][7]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of Ethyl 3-amino-4-(4-fluoroanilino)benzoate to a series of vials, each containing a different solvent system (see Table 1). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and analyze its concentration using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][8]

Table 1: Proposed Solvent Systems for Thermodynamic Solubility

Solvent SystemRationale
pH 1.2 Buffer (Simulated Gastric Fluid)To assess solubility in the stomach.
pH 4.5 Acetate BufferTo assess solubility in the small intestine.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)To assess solubility in the lower small intestine.
Purified WaterBaseline aqueous solubility.
MethanolA common polar organic solvent.
EthanolA pharmaceutically acceptable solvent.
AcetonitrileA common solvent in analytical chemistry.
Propylene GlycolA common co-solvent in formulations.
Polyethylene Glycol 400 (PEG 400)A non-volatile, water-miscible co-solvent.
Kinetic Solubility Assessment

Kinetic solubility provides information on the rate at which a compound dissolves and is often more relevant for early-stage drug discovery.

Experimental Protocol: Kinetic Solubility Measurement

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Add small volumes of the stock solution to a series of aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) in a microplate format.

  • Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over time using a plate reader that can detect light scattering (nephelometry). The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profiling: Unveiling Degradation Pathways

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient without interference from degradation products, process impurities, or other potential impurities.[9] The development of such a method is intrinsically linked to forced degradation studies.

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is a robust analytical method that can separate the parent compound from all potential degradation products.[10][11][12]

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development A Initial Screening: - Select Column (e.g., C18) - Mobile Phase (e.g., ACN/Water) - Detector (UV-Vis) B Forced Degradation Studies: Generate degradation products A->B C Method Optimization: - Gradient Elution - pH of Mobile Phase - Column Temperature - Flow Rate B->C D Peak Purity Analysis: Using a Photo-Diode Array (PDA) detector C->D D->C Re-optimize if peaks are not pure E Method Validation (ICH Guidelines): - Specificity - Linearity - Accuracy - Precision - Robustness D->E F Final Stability-Indicating Method E->F

Caption: A systematic workflow for the development of a stability-indicating HPLC method.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[13][14] These studies involve subjecting the API to conditions more severe than those it would encounter during storage.[13]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in the appropriate stress media. Also, expose the solid API to thermal and photolytic stress.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 2. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. This is a critical aspect of validating the stability-indicating nature of the method.[14]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CEster hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°CEster hydrolysis
Oxidation 3% H₂O₂ at room temperatureOxidation of amino groups to N-oxides or other species.[13]
Thermal Degradation Solid API at 80°CGeneral decomposition
Photostability Solid API exposed to light (ICH Q1B guidelines)Photolytic degradation, often involving oxidation.[14]

Potential Degradation Pathways of Aromatic Amines and Benzoates

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) A Ethyl 3-amino-4-(4-fluoroanilino)benzoate B 3-amino-4-(4-fluoroanilino)benzoic acid + Ethanol A->B Ester Cleavage C Ethyl 3-amino-4-(4-fluoroanilino)benzoate D N-oxide derivatives C->D Oxidation of Amino Groups E Other oxidative products C->E

Caption: Simplified potential degradation pathways for Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Data Synthesis and Interpretation

The culmination of these studies will be a comprehensive physicochemical profile of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Table 3: Summary of Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25[Insert experimental data]
pH 1.2 Buffer37[Insert experimental data]
pH 6.8 Buffer25[Insert experimental data]
pH 6.8 Buffer37[Insert experimental data]
Water25[Insert experimental data]
Water37[Insert experimental data]
[Other solvents]25[Insert experimental data]

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Retention Time)
Acid Hydrolysis[Insert data][Insert data][Insert data]
Base Hydrolysis[Insert data][Insert data][Insert data]
Oxidation[Insert data][Insert data][Insert data]
Thermal[Insert data][Insert data][Insert data]
Photolytic[Insert data][Insert data][Insert data]

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of Ethyl 3-amino-4-(4-fluoroanilino)benzoate. The data generated from these studies will be instrumental in:

  • Guiding Formulation Development: By understanding the solubility limitations and degradation pathways, formulators can select appropriate excipients and manufacturing processes to create a stable and bioavailable drug product.

  • Informing Analytical Method Lifecycles: The developed stability-indicating method will be the foundation for routine quality control testing, release testing, and long-term stability studies.

  • Supporting Regulatory Filings: A comprehensive understanding of the API's physicochemical properties is a regulatory expectation and is crucial for a successful drug application.

The insights gained from this work will serve as a critical foundation for the continued development of Ethyl 3-amino-4-(4-fluoroanilino)benzoate as a potential therapeutic agent.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Solving solubility issues in modern APIs. TAPI.
  • Stability-Indic
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Ethyl 3-amino-4-fluorobenzo
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Solubility and chemical quantific
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach.
  • benzoate degradation pathway: Topics by Science.gov. Science.gov.
  • Benzoate Degradation P
  • Benzoate (A), benzene (B) and naphthalene (C) pathways degradation in BUN14.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Degradation studies of amines and alkanolamines during sour gas treatment process.
  • Regulation of Benzoate Degradation in Acinetobacter sp.

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Advanced Structural Elucidation of Ethyl 3-amino-4-(4-fluoroanilino)benzoate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS: 1219960-30-1) Molecular Formula: C₁₅H₁₅FN₂O₂ Monoisotopic Mass: 274.1118 Da

As a Senior Application Scientist in structural elucidation, I approach the characterization of novel or highly functionalized intermediates not as a simple checklist of techniques, but as a causally linked, self-validating system. Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a complex 1,3,4-trisubstituted benzoate derivative featuring both primary and secondary amine functionalities, alongside a para-fluorophenyl moiety.

The analytical challenge here is unequivocally proving the regiochemistry of the amine substituents and the exact connectivity of the fluorinated ring. To achieve this, we deploy an orthogonal analytical strategy leveraging High-Resolution Mass Spectrometry (HRMS), Multinuclear (¹H, ¹³C, ¹⁹F) NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Analytical Strategy & Workflow

Our methodology relies on a sequential validation principle: exact mass confirms the empirical formula, fragmentation profiling maps the macroscopic building blocks, and 2D NMR establishes the exact atomic connectivity.

Workflow A Sample Prep & Purity Check (UPLC-UV) B Exact Mass Determination (HRMS-ESI+) A->B C Isotopic & Fragmentation Profiling (MS/MS) B->C D 1D NMR Profiling (1H, 13C, 19F) C->D E 2D NMR Connectivity (COSY, HSQC, HMBC) D->E F Orthogonal Validation (FT-IR) E->F G Final Structure Elucidation C15H15FN2O2 F->G

Fig 1. Sequential analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Fragmentation

Because the molecule possesses two electron-rich amine groups, it is highly basic and exceptionally amenable to positive Electrospray Ionization (ESI+) . Protonation occurs preferentially at the secondary amine nitrogen, weakening the adjacent C-N bonds and driving predictable collision-induced dissociation (CID) pathways.

By utilizing a quadrupole time-of-flight (Q-TOF) mass spectrometer, we achieve mass accuracy within <5 ppm, which mathematically restricts the possible elemental compositions to our target formula.

Table 1: HRMS-ESI+ Fragmentation Data Summary
Ion TypeObserved m/zTheoretical m/zMass Error (ppm)Formula AssignmentStructural Origin
[M+H]⁺ 275.1192275.1196-1.45C₁₅H₁₆FN₂O₂⁺Protonated molecular ion
Fragment 1 229.0771229.0777-2.60C₁₃H₁₀FN₂O⁺Loss of ethanol (-46 Da) from ester
Fragment 2 164.0705164.0711-3.65C₉H₁₀NO₂⁺Cleavage of the fluoroaniline group

Multinuclear NMR Spectroscopy

The core of the structural proof lies in Nuclear Magnetic Resonance (NMR) spectroscopy. We employ a 600 MHz spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio .

The Power of ¹⁹F NMR

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio yielding 83% the sensitivity of ¹H. Because fluorine is absent from standard solvents and background matrices, ¹⁹F NMR provides an interference-free, highly sensitive probe for the para-fluoroanilino moiety . The target compound exhibits a distinct multiplet (tt) at δ -120.5 ppm , characteristic of a para-substituted fluorobenzene.

Spin-Spin Coupling Causality (J-Coupling)

The presence of the ¹⁹F nucleus induces diagnostic scalar couplings (J-couplings) in both the ¹H and ¹³C spectra. The magnitude of these couplings inversely correlates with the number of intervening bonds, providing absolute proof of the substitution pattern:

  • ¹J_CF (~240 Hz): Directly attached carbon (C-4').

  • ²J_CF (~22 Hz): Ortho carbons (C-3', C-5').

  • ³J_CF (~8 Hz): Meta carbons (C-2', C-6').

2D Connectivity (HMBC)

To bridge the proton-deficient quaternary carbons (C-1, C-3, C-4, C-1'), we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (²J and ³J) carbon-proton interactions .

HMBC H_ethyl Ethyl -CH2- (4.3 ppm) C_carbonyl Carbonyl C=O (166 ppm) H_ethyl->C_carbonyl 3J_CH H_aromatic Aromatic H-2 (~7.4 ppm) H_aromatic->C_carbonyl 3J_CH C_ester_ipso Aromatic C-1 (120 ppm) H_aromatic->C_ester_ipso 2J_CH H_amine Amine -NH- (6.0 ppm) C_fluoro_ipso Fluoroanilino C-1' (140 ppm) H_amine->C_fluoro_ipso 2J_NH C_core_amine Core C-4 (138 ppm) H_amine->C_core_amine 2J_NH

Fig 2. Key 2D HMBC through-bond interactions establishing regiochemistry.

Table 2: Comprehensive ¹H and ¹³C NMR Assignments (DMSO-d6)
Position¹H Shift (δ, ppm)Multiplicity & J (Hz)¹³C Shift (δ, ppm)¹³C Multiplicity & J_CF (Hz)
Ethyl -CH₃ 1.30t (J = 7.1)14.2s
Ethyl -CH₂- 4.25q (J = 7.1)60.5s
C=O (Ester) --166.1s
C-1 (Core) --120.3s
C-2 (Core) 7.42d (J = 2.0)115.6s
C-3 (Core) --135.4s
C-4 (Core) --138.2s
C-5 (Core) 6.85d (J = 8.4)112.1s
C-6 (Core) 7.31dd (J = 8.4, 2.0)123.4s
C-1' (Ar-F) --140.5d (⁴J_CF = 2.5)
C-2', C-6' 6.95dd (J = 8.8, 5.0)118.2d (³J_CF = 8.1)
C-3', C-5' 7.08t (J = 8.8)115.8d (²J_CF = 22.4)
C-4' (Ar-F) --158.3d (¹J_CF = 239.5)
-NH₂ 5.10br s (Exchanges D₂O)--
-NH- 6.05br s (Exchanges D₂O)--

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to:

Protocol A: HRMS-ESI+ Acquisition
  • Calibration: Infuse a continuous stream of Leucine Enkephalin (m/z 556.2771) as a lock-mass reference. Causality: Real-time mass correction compensates for time-of-flight drift caused by thermal fluctuations in the flight tube.

  • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the basic amine groups.

  • Acquisition: Run a full scan (m/z 100-1000) followed by Data-Dependent Acquisition (DDA) MS/MS using normalized collision energies of 20, 30, and 40 eV.

Protocol B: Multinuclear NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the compound in 600 µL of DMSO-d6 (100.0 atom % D). Ensure no undissolved particulates remain to prevent magnetic susceptibility artifacts.

  • Tuning & Matching: Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Causality: Proper impedance matching ensures maximum RF pulse transfer to the sample and maximum signal detection, critical for observing low-sensitivity quaternary carbons.

  • Pulse Calibration: Determine the exact 90° pulse width for the specific sample.

  • Acquisition: Acquire 1D ¹H (16 scans), 1D ¹³C (1024 scans, ¹H-decoupled), 1D ¹⁹F (64 scans, ¹H-decoupled), followed by gradient-selected COSY, HSQC, and HMBC.

Conclusion

The chemical structure of Ethyl 3-amino-4-(4-fluoroanilino)benzoate is definitively elucidated through a combination of exact mass verification, fragmentation mapping, and multidimensional NMR. The presence of the para-fluoro moiety is unequivocally proven by the diagnostic ¹J, ²J, and ³J carbon-fluorine scalar couplings, while the regiochemistry of the ester and amine groups is locked in place by ²J and ³J HMBC correlations. This self-validating analytical framework ensures total confidence in the molecular architecture of this highly functionalized building block.

References

  • "The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni." Toxins (Basel). Available at:[Link]

  • "Structure Elucidation by NMR." Hypha Discovery. Available at:[Link]

  • "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes." Chemistry - A European Journal. Available at:[Link]

  • "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." Journal of Natural Products. Available at:[Link]

Unlocking the Therapeutic Potential of Anilino-Benzoates: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anilino-Benzoate Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of an aniline and a benzoic acid moiety gives rise to the anilino-benzoate scaffold, a structural motif of significant interest in modern drug discovery. This framework serves as a versatile template for developing targeted therapeutics, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The anilino-benzoate core offers a unique combination of structural rigidity and synthetic tractability, allowing for systematic modifications to probe and optimize interactions with biological targets. The aniline portion often engages in crucial hydrogen bonding with the hinge region of the kinase ATP-binding pocket, while the benzoate portion provides a vector for introducing substituents that can exploit other regions of the active site or modulate physicochemical properties.[3][4]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the anilino-benzoate class. We will dissect the scaffold to understand how modifications to each component—the aniline ring, the benzoate ring, and the linking amine—influence biological activity. Furthermore, we will present detailed experimental protocols for assessing these relationships and discuss the inherent challenges and future directions for this promising class of compounds.

Core Principles of Anilino-Benzoate SAR: A Tale of Two Rings

The biological activity of anilino-benzoate derivatives is fundamentally dictated by the electronic and steric properties of substituents on both aromatic rings. The general pharmacophore model involves the aniline nitrogen acting as a hydrogen bond donor and the aromatic systems participating in van der Waals and hydrophobic interactions within the target protein's active site.

The Aniline Moiety: The Anchor to Activity

The aniline ring is often the primary anchor to the target protein. In the context of kinase inhibition, the NH group is critical for forming a hydrogen bond with the backbone carbonyl of a hinge region residue, a canonical interaction for many ATP-competitive inhibitors.[3][4]

  • Substitution Position : The position of substituents on the aniline ring is paramount. For many kinase inhibitors, substitution at the meta (3-position) with small, lipophilic groups is favored, as these can occupy a nearby hydrophobic pocket without disrupting the crucial hinge interaction.[4]

  • Electronic Effects : The electronic nature of the substituents can modulate the pKa of the aniline nitrogen and the overall electron density of the ring system, influencing binding affinity.

  • Metabolic Liabilities : A significant challenge with the aniline motif is its susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[5] This is a critical consideration in lead optimization, often necessitating bioisosteric replacement or the introduction of blocking groups.[5]

The Benzoate Moiety: The Driver of Potency and Selectivity

While the aniline ring often serves as the anchor, the benzoate moiety provides the opportunity to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Carboxylate Group : The carboxylic acid of the benzoate is a key interaction point, capable of forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lysine) in the active site. Its position relative to the aniline linker is crucial.

  • Ring Substitutions : Substitutions on the benzoic acid ring can project into various sub-pockets of the binding site. Electron-withdrawing groups in the ortho or para positions can enhance local anesthetic properties in related scaffolds by influencing pKa.[6] In the context of enzyme inhibition, such substitutions can be tailored to improve target-specific interactions.

  • Physicochemical Properties : Modifications to the benzoate ring significantly impact the molecule's overall properties, including solubility, lipophilicity (LogP), and polar surface area (PSA), which are critical for cell permeability and oral bioavailability.

The logical relationship for developing an anilino-benzoate based inhibitor is outlined below.

SAR_Logic cluster_0 Scaffold Identification & Initial Hit cluster_1 SAR Exploration cluster_2 Biological Evaluation A Identify Target (e.g., Kinase) B Select Anilino-Benzoate Core Scaffold A->B C Initial Synthesis & Screening B->C D Modify Aniline Ring (Position, Electronics, Sterics) C->D Iterative Cycles E Modify Benzoate Ring (Position, Solubility, H-bonding) C->E Iterative Cycles D->E F Modify Linker (Acylation, Alkylation) D->F H In Vitro Enzyme Assay (e.g., Kinase IC50) D->H Test Analogs E->F E->H Test Analogs G Bioisosteric Replacement (e.g., Pyridine for Aniline) F->G F->H Test Analogs G->H I Cell-Based Assay (e.g., MTT Proliferation) H->I J ADME/Tox Profiling I->J K Lead Optimization J->K K->D Refine Structure

Caption: Iterative drug discovery workflow for anilino-benzoate inhibitors.

Detailed SAR Analysis: A Hypothetical Case Study in Kinase Inhibition

To illustrate these principles, let's consider a hypothetical SAR study of anilino-benzoate analogs designed as inhibitors for "Kinase X". The data presented in the table below, while illustrative, is synthesized from established SAR trends observed in closely related anilino-based kinase inhibitors, such as anilino-quinazolines and anilino-pyrimidines.[4][7]

Compound Aniline Substitution (R1) Benzoate Substitution (R2) Kinase X IC50 (nM) Cell Viability EC50 (µM) Comment
1 (Parent) HH1500>50Baseline activity.
2a 3-ClH25015.2Meta-chloro on aniline improves hydrophobic interaction.
2b 4-ClH98035.8Para-substitution is less favorable than meta.
2c 3-CH3H31018.5Small lipophilic group at meta also enhances potency.
3a 3-Cl4-OCH31205.1Electron-donating group on benzoate improves cellular activity.
3b 3-Cl4-SO2NH2952.5Sulfonamide adds H-bond donor/acceptor, improving potency.
4a 3-Cl, 4-F4-SO2NH2882.1Fluoro substitution can improve metabolic stability.
5a (Bioisostere) 3-Cl (Pyridyl-amine)4-SO2NH22108.9Replacing aniline with pyridine can mitigate metabolic issues.[5]

Analysis of SAR Trends:

  • Aniline Ring (R1): The initial data (compounds 2a-2c ) clearly demonstrates the preference for small, lipophilic substituents at the meta-position of the aniline ring, a common feature in kinase inhibitors that target the ATP pocket.[4] This suggests the presence of a hydrophobic pocket adjacent to the hinge-binding region.

  • Benzoate Ring (R2): Modifications to the benzoate ring significantly impact both enzymatic potency and cellular activity. The addition of a methoxy group (3a ) and particularly a sulfonamide group (3b ) dramatically boosts activity. The sulfonamide can act as a hydrogen bond donor and acceptor, likely forming additional interactions in the solvent-exposed region of the active site, thereby increasing affinity and improving physicochemical properties for better cell penetration.

  • Combined Modifications & Metabolic Stability: Compound 4a shows that combining optimal substitutions on both rings can lead to further modest improvements in potency. The introduction of a fluorine atom is a common medicinal chemistry strategy to block potential sites of metabolism without significantly altering sterics.

  • Bioisosteric Replacement: The replacement of the aniline ring with a pyridine bioisostere (5a ) results in a slight loss of enzymatic activity but may offer a crucial advantage by reducing the potential for aniline-related toxicity.[5] This represents a critical trade-off often encountered in drug development between potency and safety.

Experimental Methodologies for SAR Determination

Validating the SAR of newly synthesized anilino-benzoate derivatives requires a robust suite of biochemical and cell-based assays.

Experimental Workflow Diagram

experimental_workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Synthesized Anilino-Benzoate Compound Library C Kinase Activity Assay (e.g., ADP-Glo) A->C F Treat Cells with Compounds A->F B Purified Target Kinase Enzyme B->C D Determine IC50 Values C->D H Determine EC50 Values D->H Correlate Data E Cancer Cell Line Culture E->F G Cell Viability/Proliferation Assay (e.g., MTT) F->G G->H H->A Inform Next Synthesis Cycle

Caption: Standard workflow for evaluating anilino-benzoate inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a target kinase using a luminescence-based assay that measures ADP production.[8]

Materials:

  • Target Kinase Enzyme (purified)

  • Kinase-specific peptide substrate

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (Anilino-benzoates) dissolved in DMSO

  • White, opaque 96- or 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a kinase/substrate master mix in assay buffer. Add this mix to each well containing the test compounds.

  • Initiate Reaction: To start the kinase reaction, add ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test Compounds (Anilino-benzoates)

  • Sterile, clear 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Addition of MTT Reagent: Add 10 µL of the MTT Reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours (or overnight, depending on the solubilizing agent) to ensure complete dissolution. Measure the absorbance at 570 nm.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other values. Calculate the percent viability for each treatment relative to the vehicle control. Plot percent viability versus compound concentration and fit the data to determine the EC50 value.

Conclusion and Future Perspectives

The anilino-benzoate scaffold represents a highly valuable starting point for the design of targeted therapeutics, particularly kinase inhibitors. A systematic approach to SAR, focusing on the distinct roles of the aniline and benzoate rings, is crucial for optimizing potency and selectivity. Key strategies involve introducing small, lipophilic groups on the aniline ring to exploit hydrophobic pockets and incorporating hydrogen-bonding moieties on the benzoate ring to enhance affinity and modulate physicochemical properties.

Future efforts in this area must address the inherent metabolic liabilities of the aniline core. The exploration of bioisosteric replacements, such as aminopyridines, and the strategic placement of metabolically robust groups will be essential for developing safe and effective clinical candidates. As our understanding of the structural biology of therapeutic targets continues to grow, the rational, structure-based design of novel anilino-benzoate derivatives will undoubtedly yield the next generation of precision medicines.

References

  • Yang, S., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available from: [Link]

  • (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. Available from: [Link]

  • Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][12]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed. Available from: [Link]

  • (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Kamal, A., et al. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. Available from: [Link]

  • Amir, M., & Kumar, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available from: [Link]

  • Rombouts, F. J. R., & De Kimpe, N. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available from: [Link]

  • Kamal, A., et al. (2012). Synthesis and Anticancer Activities of New Benzothiadiazinyl Hydrazinecarboxamides and Anilino[6][12][13]triazolo[1,5-b][6][12][13]thiadiazine 5,5-diones. ResearchGate. Available from: [Link]

  • Iacob, E., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

  • Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available from: [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). OMICS International. Available from: [Link]

  • Kamal, A., et al. (2011). Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. PubMed. Available from: [Link]

  • Eskandrani, A. A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. PMC. Available from: [Link]

  • Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. Available from: [Link]

  • Hsieh, T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Available from: [Link]

  • (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

  • (1982). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.
  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. Available from: [Link]

  • (2024). Aniline replacement in drug-like compounds. Cresset. Available from: [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available from: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed experimental protocol for the synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate, a valuable intermediate in the development of various pharmacologically active molecules. The synthesis is presented as a robust two-step process, commencing with a nucleophilic aromatic substitution followed by a selective reduction of a nitro group. This document offers in-depth technical details, explains the rationale behind the chosen methodologies, and provides the necessary information for successful replication and characterization of the target compound.

Introduction

Diarylamine moieties are prevalent structural motifs in a wide range of pharmaceuticals and functional materials. The electronic and structural properties imparted by the diarylamine core make it a privileged scaffold in medicinal chemistry. Ethyl 3-amino-4-(4-fluoroanilino)benzoate, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, including those with potential applications as kinase inhibitors and other therapeutic agents. The strategic placement of the amino, anilino, and ester functionalities provides multiple points for further chemical modification.

This application note details a reliable and efficient synthetic route to this important intermediate, beginning from commercially available starting materials. The described protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy

The synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate is achieved through a two-step reaction sequence as illustrated below. The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction, followed by a chemoselective reduction of a nitro group.

Reaction_Scheme reactant1 Ethyl 4-chloro-3-nitrobenzoate intermediate Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate reactant1->intermediate Step 1: Nucleophilic Aromatic Substitution (Base, Solvent, Heat) reactant2 4-Fluoroaniline product Ethyl 3-amino-4-(4-fluoroanilino)benzoate intermediate->product Step 2: Nitro Group Reduction (Reducing Agent, Solvent)

Caption: Overall synthetic scheme for Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the reaction of Ethyl 4-chloro-3-nitrobenzoate with 4-fluoroaniline. In this reaction, the lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine substituent on the nitrobenzoate ring. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the substitution. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Reduction of the Nitro Group

The second step is the selective reduction of the nitro group in the intermediate, Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate, to a primary amine. This transformation is crucial for yielding the final product. Several methods are available for this reduction; however, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high yield and selectivity.[1] This method avoids the use of harsh, acidic conditions that could potentially hydrolyze the ester functionality.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate

This protocol is adapted from a similar synthesis of ethyl 4-anilino-3-nitrobenzoate.[2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-chloro-3-nitrobenzoateC₉H₈ClNO₄229.625.00 g21.78
4-FluoroanilineC₆H₆FN111.122.66 g (2.42 mL)23.96
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.244.24 g (5.71 mL)32.80
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Sodium Bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01As needed-
Brine, saturated solutionNaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-3-nitrobenzoate (5.00 g, 21.78 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid is completely dissolved.

  • To this solution, add 4-fluoroaniline (2.66 g, 23.96 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (4.24 g, 32.80 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 40 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to afford Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate as a solid.

Step 2: Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

This protocol utilizes a standard catalytic hydrogenation procedure for the reduction of an aromatic nitro group.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-(4-fluoroanilino)-3-nitrobenzoateC₁₅H₁₃FN₂O₄304.285.00 g16.43
Palladium on Carbon (10% Pd/C)Pd/C-0.50 g-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)C₂H₅OH or C₄H₈O₂46.07 or 88.11100 mL-
Hydrogen Gas (H₂)H₂2.02Balloon pressure-
Celite®--As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate (5.00 g, 16.43 mmol) in ethanol or ethyl acetate (100 mL).

  • Carefully add 10% Palladium on Carbon (0.50 g) to the solution. Caution: Palladium on carbon can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the reaction is proceeding. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully purge the reaction flask with an inert gas (e.g., nitrogen or argon) to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The final product, Ethyl 3-amino-4-(4-fluoroanilino)benzoate, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₅FN₂O₂ = 274.29 g/mol ).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the amine protons. Based on analogous structures, the following approximate chemical shifts (in ppm) can be anticipated:

    • A triplet around 1.3-1.4 ppm (3H) and a quartet around 4.2-4.3 ppm (2H) for the ethyl ester group.[4]

    • Aromatic protons will appear in the range of 6.5-7.5 ppm. The protons on the fluoroaniline ring will show coupling to the fluorine atom.

    • The two amine protons (NH and NH₂) will likely appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the corresponding signals for the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons. Typical chemical shift ranges are:

    • Ester carbonyl: ~166 ppm.[5]

    • Aromatic carbons: 110-150 ppm.

    • Ethyl group carbons: ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amines (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and C-F stretching.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction s1_start Dissolve Ethyl 4-chloro-3-nitrobenzoate in DCM s1_add_reagents Add 4-fluoroaniline and DIPEA s1_start->s1_add_reagents s1_reflux Reflux the reaction mixture s1_add_reagents->s1_reflux s1_monitor Monitor by TLC s1_reflux->s1_monitor s1_workup Aqueous workup (NaHCO₃, Brine) s1_monitor->s1_workup s1_dry Dry organic layer (MgSO₄) s1_workup->s1_dry s1_concentrate Concentrate under reduced pressure s1_dry->s1_concentrate s1_purify Purify intermediate (Recrystallization/Chromatography) s1_concentrate->s1_purify s2_start Dissolve intermediate in EtOH/EtOAc s1_purify->s2_start Intermediate s2_add_catalyst Add 10% Pd/C s2_start->s2_add_catalyst s2_hydrogenate Hydrogenate under H₂ balloon s2_add_catalyst->s2_hydrogenate s2_monitor Monitor by TLC s2_hydrogenate->s2_monitor s2_filter Filter through Celite® s2_monitor->s2_filter s2_concentrate Concentrate under reduced pressure s2_filter->s2_concentrate s2_purify Purify final product s2_concentrate->s2_purify end Characterization (NMR, MS, IR) s2_purify->end Final Product

Caption: Step-by-step experimental workflow for the synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Conclusion

The two-step protocol outlined in this application note provides a reliable and efficient method for the synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate. The procedure utilizes readily available starting materials and reagents, and the reaction conditions are amenable to standard laboratory setups. The successful synthesis and characterization of this diarylamine intermediate will enable researchers in drug discovery and materials science to access a valuable building block for the development of novel and functional molecules.

References

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • 13C NMR and structure. University of Calgary. [Link]

  • Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzoate. Vaia. [Link]

  • Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents. ResearchGate. [Link]

  • Ethyl 4-anilino-3-nitrobenzoate. Acta Crystallographica Section E. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

  • Using Ethyl-4-Amino Benzoate to prepare and analytical studies of Two New Azo Compounds. Journal of Kufa for Chemical Sciences. [Link]

  • A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. Springer. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

  • CSD Solution #13. University of Calgary. [Link]

  • 3-Amino-5-benzoyl-2-chloro-6-fluoro-4-phenylethynyl-benzoic acid ethyl ester. SpectraBase. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. ResearchGate. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. [Link]

Sources

Application Note: Optimized Purification Protocol for Ethyl 3-amino-4-(4-fluoroanilino)benzoate via Base-Deactivated Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a highly functionalized diarylamine intermediate frequently utilized in the synthesis of kinase inhibitors and neuroactive active pharmaceutical ingredients (APIs). Structurally, it features an o-phenylenediamine core, an ethyl ester, and a fluorinated aromatic ring. The presence of both primary and secondary aromatic amines introduces significant chromatographic challenges—primarily irreversible adsorption, severe band broadening (streaking), and silica-catalyzed oxidative degradation.

This application note provides a field-proven, self-validating protocol for the purification of this compound using base-deactivated normal-phase silica gel chromatography. Designed for drug development professionals, this guide explains the mechanistic causality behind each experimental choice to ensure maximum yield and purity.

Physicochemical Profiling & Chromatographic Challenges

To design an effective purification strategy, the physicochemical properties of the analyte must be analyzed to predict its behavior on a stationary phase.

Table 1: Physicochemical Profile of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 274.29 g/mol Elutes well within standard normal-phase porosity limits.
Functional Groups Ethyl ester, Primary amine, Secondary diarylamine, FluoroareneMixed polarity; capable of both hydrogen-bond donating and accepting.
Acid-Base Profile Basic (due to anilino nitrogens)Strong affinity for acidic silanol groups on standard silica.
Stability Oxidatively labile (o-diamine motif)Prone to forming highly colored quinone diimines on active silica surfaces.
Mechanistic Insights: The "Streaking" Phenomenon

Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol (-SiOH) groups. When basic compounds like Ethyl 3-amino-4-(4-fluoroanilino)benzoate traverse the column, they undergo a continuous cycle of protonation and strong hydrogen bonding with these silanols. This acid-base interaction is energetically stronger than the van der Waals forces driving standard partition chromatography, resulting in asymmetric peak tailing, commonly referred to as "streaking"[1]. Furthermore, the acidic microenvironment of the silica surface can catalyze the aerobic degradation of sensitive amines[1].

Mechanistic Rationale for Base-Deactivation

To circumvent these issues, the stationary phase must be deactivated. Introducing a sacrificial Lewis base, such as Triethylamine (TEA), into the mobile phase effectively masks the active silanol sites[2]. TEA outcompetes the bulky target analyte for silanol binding sites, neutralizing the column and allowing the target compound to elute based purely on its inherent polarity rather than ionic interactions[3].

silanol_mechanism S Acidic Silanol (Si-OH on Silica) T Triethylamine (TEA) Mobile Phase Additive S->T Competitive Binding (Neutralization) C Ethyl 3-amino-4- (4-fluoroanilino)benzoate S->C Prevented Interaction (Eliminates Streaking) T->C Promotes Free Elution

Caption: Mechanism of silanol masking by triethylamine to prevent analyte streaking.

Step-by-Step Experimental Protocol

This protocol utilizes a gradient elution strategy on TEA-deactivated silica to ensure high recovery and purity. The constant presence of TEA is critical; omitting it in later fractions will expose unmasked silanols as the equilibrium shifts[4].

Materials & Reagents
  • Stationary Phase : High-purity Silica Gel, 40-63 µm (230-400 mesh).

  • Solvents : Hexane (or Heptane) and Ethyl Acetate (EtOAc) – HPLC or ACS grade.

  • Additive : Triethylamine (TEA), ≥99% purity.

  • Loading Matrix : Celite 545.

Stationary Phase Preparation (Column Packing)
  • Solvent Preparation : Prepare the initial mobile phase consisting of Hexane/EtOAc (90:10, v/v) containing 1% TEA (v/v). Note: Ensure thorough mixing to homogeneously distribute the TEA.

  • Slurry Preparation : In an Erlenmeyer flask, add 100 g of silica gel per 1-2 g of crude sample. Add the TEA-spiked solvent to create a smooth, pourable slurry. Stir gently for 15 minutes to allow the TEA to fully neutralize the acidic silanols[3].

  • Packing : Pour the slurry into the glass column in a single, continuous motion. Use compressed air or nitrogen (max 2-3 psi) to pack the bed tightly.

  • Equilibration : Pass at least 2 column volumes (CV) of the 1% TEA solvent through the bed to ensure complete deactivation.

Sample Loading (Dry Loading)

Causality Check: Wet loading basic amines often leads to poor resolution due to the high solubility required in polar solvents, which disrupts the initial column equilibrium. Dry loading on Celite prevents this. Crucially, using Celite instead of raw silica for dry loading prevents the localized acidic degradation of the o-phenylenediamine motif during solvent evaporation.

  • Dissolve the crude Ethyl 3-amino-4-(4-fluoroanilino)benzoate in a minimum volume of EtOAc or Dichloromethane (DCM).

  • Add Celite 545 (approximately 2-3 times the mass of the crude mixture).

  • Evaporate the solvent slowly under reduced pressure until a free-flowing powder is obtained.

  • Carefully layer the dry powder onto the flat surface of the packed silica bed. Top with a 1 cm protective layer of clean sand.

Gradient Elution Strategy

Elute the column using a stepwise gradient.

Table 2: Gradient Elution Profile

StepSolvent Ratio (Hexane : EtOAc)TEA Additive (v/v)Volume (CV)Purpose
190 : 101%2Elutes non-polar impurities (e.g., unreacted fluorobenzene).
280 : 201%3Approaches the Rf of the target compound.
370 : 301%3-4Elution of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.
450 : 501%2Column flush for highly polar/oxidized byproducts.
Fraction Analysis & Recovery
  • TLC Monitoring : Spot fractions on silica gel TLC plates. Self-Validating Step: Pre-run the TLC plates in a solvent containing 1% TEA and let them dry before spotting to accurately reflect column Rf values.

  • Visualization : The compound is highly UV-active (254 nm).

  • Concentration : Pool fractions containing the pure product. Concentrate via rotary evaporation. Caution: Maintain the water bath temperature below 40°C to prevent thermal degradation of the diamine.

  • Residual TEA Removal : If residual TEA is detected via NMR, co-evaporate the product with pure toluene (2 x 10 mL) followed by high-vacuum drying for 12 hours.

purification_workflow A 1. Solvent & Silica Preparation Mix Hexane/EtOAc + 1% TEA B 2. Column Packing Slurry pack with TEA-treated solvent A->B C 3. Sample Loading Dry load onto Celite 545 B->C D 4. Gradient Elution Stepwise increase of EtOAc (10% to 40%) C->D E 5. Fraction Collection Monitor via TLC (UV 254 nm) D->E F 6. Concentration Rotary evaporation <40°C in vacuo E->F

Caption: Workflow for the purification of basic diarylamine intermediates using TEA-deactivated silica.

Troubleshooting Guide

Table 3: Common Chromatographic Issues and Interventions

ObservationScientific CauseCorrective Action
Product band turns dark brown/purple on column Oxidation of the o-phenylenediamine motif catalyzed by active silica or light.Ensure silica is fully deactivated with TEA. Wrap column in foil. Degas solvents with N₂.
Severe streaking despite 1% TEA Overloading or insufficient TEA equilibration.Increase TEA to 2% (max). Reduce sample load (increase silica-to-sample ratio to 100:1).
Co-elution with closely related impurities Gradient is too steep.Shallower gradient (e.g., 5% EtOAc increments). Switch to a different solvent system (e.g., Toluene/EtOAc).

Sources

Analytical techniques for characterizing Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Physicochemical Rationale

Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS 1219960-30-1) is a highly specialized ortho-phenylenediamine derivative utilized as a critical building block in the synthesis of benzimidazole-based therapeutics. With a molecular formula of C15H15FN2O2 (MW: 274.30 g/mol ), the compound presents unique analytical challenges due to its diverse functional groups: an ethyl ester, a primary aromatic amine, and a secondary fluoroaniline moiety.

The Causality of Analytical Design: The dual amine functionalities render the molecule highly susceptible to oxidation and chromatographic peak tailing. Standard silica-based stationary phases often contain residual acidic silanols that undergo secondary ion-exchange interactions with basic anilines, distorting peak shape[1]. Therefore, chromatographic methods must utilize base-deactivated columns and acidic modifiers. Conversely, the presence of the fluorine atom provides a distinct advantage: 19 F NMR spectroscopy can be leveraged as a highly sensitive, background-free probe to assess structural integrity without interference from non-fluorinated impurities or protonated solvents[2].

This application note outlines a self-validating, orthogonal analytical strategy compliant with ICH Q2(R2) guidelines[3], ensuring rigorous structural elucidation and purity determination.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Sample Preparation) HPLC HPLC-UV Analysis (Purity & Related Substances) Sample->HPLC Aliquot 1 (Acetonitrile/Water) LCMS LC-MS (ESI+) (Mass Confirmation) Sample->LCMS Aliquot 2 (0.1% FA) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Aliquot 3 (DMSO-d6) FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Solid State (ATR) Report Final Characterization Report (ICH Q2 Compliant) HPLC->Report LCMS->Report NMR->Report FTIR->Report

Figure 1: Multidimensional analytical workflow for the characterization of CAS 1219960-30-1.

Detailed Experimental Protocols

Protocol 1: Chemical Purity via HPLC-UV

Causality & Self-Validation: To prevent peak tailing associated with aromatic amines, a highly base-deactivated (end-capped) C18 column is mandatory[4]. The mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, fully protonating the basic nitrogens, driving the analyte into a uniform ionization state, and masking residual silanols. The system is self-validated via a System Suitability Test (SST) requiring a tailing factor ( Tf​ ) of ≤1.5 and theoretical plates ( N ) ≥5000 prior to sample analysis[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the compound. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature. Dilute to a working concentration of 0.1 mg/mL.

  • Column Selection: Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Instrument Parameters: Set flow rate to 1.0 mL/min, column oven to 30 °C, and UV detection to 254 nm (optimal for the conjugated aromatic system).

  • Execution: Inject 5 µL of the blank, followed by the SST standard, and finally the sample aliquots in triplicate.

Protocol 2: Mass Confirmation via LC-MS (ESI+)

Causality & Self-Validation: While TFA is excellent for UV chromatography, it causes severe ion suppression in mass spectrometry. Therefore, the protocol substitutes TFA with 0.1% Formic Acid (FA). The primary and secondary amines make the molecule highly amenable to Positive Electrospray Ionization (ESI+), allowing soft ionization that preserves the pseudo-molecular ion ( [M+H]+ ) for exact mass confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC stock solution to 10 µg/mL using 0.1% FA in Acetonitrile.

  • MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, desolvation gas flow to 600 L/hr, and cone voltage to 25 V.

  • Acquisition: Scan range m/z 100–1000.

  • Validation: Ensure the isotopic pattern of the [M+H]+ peak at m/z 275.1 matches the theoretical in-silico distribution for C15H16FN2O2+.

Protocol 3: Structural Elucidation via Multinuclear NMR ( 1 H, 13 C, 19 F)

Causality & Self-Validation: 1 H and 13 C NMR map the carbon framework, but 19 F NMR provides a highly specific, background-free probe for the 4-fluoroaniline moiety[2]. Because 19 F has a 100% natural abundance and a spin of 1/2, it yields sharp signals highly sensitive to the local electronic environment. The protocol self-validates by cross-referencing the 1 H integration values against the theoretical proton count (exactly 15 protons).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 s. Set TMS to 0.00 ppm.

  • 13 C NMR (100 MHz): Acquire 512 scans with a D1 of 2.0 s.

  • 19 F NMR (376 MHz): Acquire 32 scans, utilizing 1 H-decoupling to collapse the complex multiplet into a sharp singlet for absolute purity assessment.

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Program for Purity Analysis

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)Curve Profile
0.080201.0Initial
2.080201.0Isocratic hold
12.010901.0Linear gradient
15.010901.0Isocratic wash
15.180201.0Return to initial
20.080201.0Re-equilibration

Table 2: Expected Multinuclear NMR Chemical Shifts (in DMSO- d6​ )

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)IntegrationAssignment / Structural Feature
1 H 1.30Triplet ( J=7.1 )3H-CH₂CH₃ (Ethyl ester)
1 H 4.25Quartet ( J=7.1 )2H-CH₂ CH₃ (Ethyl ester)
1 H 5.10Broad Singlet2H-NH₂ (Primary amine, exchangeable)
1 H 6.90Doublet of Doublets ( J=8.8,4.5 )2HH-2', H-6' (Fluoroaniline ring)
1 H 7.05Doublet ( J=8.2 )1HH-5 (Benzoate ring, ortho to NH)
1 H 7.10Triplet ( J=8.8 )2HH-3', H-5' (Fluoroaniline ring, ortho to F)
1 H 7.20Doublet of Doublets ( J=8.2,1.8 )1HH-6 (Benzoate ring)
1 H 7.45Doublet ( J=1.8 )1HH-2 (Benzoate ring, ortho to NH₂)
1 H 7.60Broad Singlet1H-NH - (Secondary amine, exchangeable)
19 F -122.5Multiplet (tt, J=8.8,4.5 )1F4-F (Fluoroaniline moiety)
MS m/z 275.1SingletN/A [M+H]+ Pseudo-molecular ion

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • HPLC Analysis of Anilines - Application Note Agilent Technologies, Inc. URL:[Link]

  • Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy Analytical Chemistry - ACS Publications. URL:[Link]

  • Chromegabond WR LC Columns: Base Deactivated Phases for Amines PerkinElmer / Analab. URL: [Link]

Sources

Topic: Solubilization of Ethyl 3-amino-4-(4-fluoroanilino)benzoate for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of Ethyl 3-amino-4-(4-fluoroanilino)benzoate, a small molecule inhibitor, for use in cell-based assays. Recognizing the compound's presumed hydrophobic nature, this guide emphasizes the use of Dimethyl Sulfoxide (DMSO) as a primary solvent. It details a robust, step-by-step protocol for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous cell culture media. Crucially, this document establishes a self-validating framework that includes essential quality control steps to assess solvent toxicity and ensure experimental reproducibility. The protocols and best practices outlined herein are designed for researchers, scientists, and drug development professionals to ensure the reliable and effective use of this compound in their experimental workflows.

Introduction: The Challenge of Small Molecule Solubility

Small molecule inhibitors are indispensable tools in chemical genetics and drug discovery, allowing for the conditional perturbation of protein function and the dissection of complex signaling pathways[1]. Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a synthetic organic compound with potential applications in biological research. However, like many kinase inhibitors and other pharmacologically active small molecules, it is expected to have low solubility in aqueous solutions such as cell culture media. This presents a significant challenge, as improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental results.

The primary objective of this application note is to provide a validated methodology to overcome this hurdle. The following sections offer a detailed protocol grounded in established best practices for compound management, ensuring the integrity and bioavailability of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in your cell-based assays[2].

Solvent Selection: Rationale and Considerations

The choice of solvent is the most critical factor in preparing a compound for biological assays. The ideal solvent must effectively dissolve the compound at a high concentration while exhibiting minimal toxicity to the cells at its final working concentration[3].

Dimethyl Sulfoxide (DMSO) is overwhelmingly the solvent of choice for dissolving a broad spectrum of both polar and non-polar compounds for high-throughput screening and cell-based assays[4][5]. Its strong solubilizing power and miscibility with water make it highly effective[6]. However, it is not biologically inert. At higher concentrations, DMSO can induce cellular stress, affect cell differentiation, and cause cytotoxicity[7][8]. Therefore, a key principle is to prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium such that the final DMSO concentration is non-toxic, typically well below 0.5% (v/v)[3][9].

SolventRecommended GradeKey AdvantagesKey Disadvantages & Mitigation
DMSO Anhydrous, ≥99.9% Purity, Sterile-Filtered[4]Universal solvent for most small molecules.[5][10] Miscible with aqueous media.[6]Cytotoxic at concentrations >0.5%.[3][11] Highly hygroscopic; absorbs water which can cause compound precipitation.[4] Mitigation: Use a low final concentration (e.g., ≤0.1%) and always include a vehicle control. Use anhydrous grade and store tightly sealed.[4]
Ethanol ACS Grade or higher, 200 ProofLess toxic than DMSO for some cell lines.[7][11] Volatile, can be removed by evaporation if necessary.Not as effective at dissolving highly non-polar compounds. Can still be toxic at concentrations >1%.[3][12]

Based on its superior solubilizing properties for diverse chemical structures, this protocol will focus on the use of anhydrous DMSO.

Protocol I: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The same principles can be applied to other concentrations. The causality behind each step is explained to ensure a deep understanding of the process.

Materials:

  • Ethyl 3-amino-4-(4-fluoroanilino)benzoate (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[4][5]

  • Analytical balance (readable to 0.1 mg)

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Step-by-Step Methodology
  • Pre-Calculation: Determine the molecular weight (MW) of Ethyl 3-amino-4-(4-fluoroanilino)benzoate. This information is typically provided by the supplier. For this protocol, we will assume a hypothetical MW of 288.29 g/mol .

    • Rationale: Accurate MW is essential for calculating the precise mass of the compound needed to achieve the desired molar concentration.

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) *Mass (mg) = 0.010 mol/L x 0.001 L x 288.29 g/mol x 1000 mg/g = 2.88 mg

    • Rationale: Weighing the compound directly into the final storage tube minimizes transfer loss and potential contamination.

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.

    • Rationale: Using anhydrous DMSO is critical. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds, leading to precipitation.[4]

  • Dissolution:

    • Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If dissolution is incomplete: Sonicate the tube in a water bath for 10-15 minutes.[13] Gentle warming in a 37°C water bath may also be employed for short periods, but only if the compound's thermal stability is confirmed.[13]

    • Rationale: Physical agitation (vortexing, sonication) provides the energy needed to break the crystal lattice of the solid and facilitate its interaction with the solvent molecules.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, creating a clear solution, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Store the aliquots in a light-protected container at -20°C or -80°C .

    • Rationale: Aliquoting is paramount to preserving the integrity of the stock solution. It prevents contamination during repeated use and, most importantly, avoids multiple freeze-thaw cycles which can lead to compound degradation and moisture absorption from the air.[4]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_optional Optional Troubleshooting weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect 4. Visual Inspection vortex->inspect sonicate Sonicate / Warm (37°C) inspect->sonicate Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved sonicate->vortex store 6. Store at -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol II: Establishing a Validated Working Concentration

Before treating cells with the compound, it is essential to determine the maximum concentration of the vehicle (DMSO) that your specific cell line can tolerate without adverse effects. This establishes a baseline for your experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Multi-well plate reader

Step-by-Step Methodology: Solvent Toxicity Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also include a "medium only" control (0% DMSO).

  • Cell Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with the DMSO-containing medium. Treat at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average of the "medium only" wells to 100% viability.

    • Plot the percent viability against the DMSO concentration.

    • Determine the highest concentration of DMSO that does not significantly reduce cell viability (e.g., >95% viability). This is your Maximum Tolerated Solvent Concentration . Studies suggest that for most cell lines, this is ≤0.5%[3][11].

Workflow for Cell Treatment and Validation

G cluster_main Working Solution and Cell Treatment Protocol cluster_dilution Serial Dilution in Culture Medium cluster_treatment Experimental Treatment (96-Well Plate) stock Thaw Single-Use Aliquot of 10 mM Stock in DMSO intermediate Prepare Intermediate Dilutions (e.g., to 1 mM, 100 µM) stock->intermediate working Prepare Final Working Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) intermediate->working treat_compound Add Working Solutions of Compound working->treat_compound cells Cells Plated (Exponential Growth Phase) cells->treat_compound treat_vehicle Add Vehicle Control (DMSO at same final %) cells->treat_vehicle analyze Incubate & Analyze (e.g., Viability, Target Engagement Assay) treat_compound->analyze treat_vehicle->analyze

Caption: Dilution and treatment workflow for cell-based assays.

Preparing the Final Working Solution

When preparing your final working solutions of Ethyl 3-amino-4-(4-fluoroanilino)benzoate for the actual experiment, never exceed the Maximum Tolerated Solvent Concentration determined above.

Example: If your stock is 10 mM and your highest desired final concentration is 10 µM, this requires a 1:1000 dilution.

  • To make 1 mL of 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of culture medium.

  • The final DMSO concentration would be 0.1%, which is generally well-tolerated[3][7].

  • Crucially, your vehicle control must contain the exact same final concentration of DMSO (0.1% in this case) to ensure any observed effects are due to the compound and not the solvent .

Troubleshooting and Best Practices

  • Precipitation in Media: If the compound precipitates when diluted into the aqueous medium, the solution may be supersaturated. To avoid this, perform a serial dilution rather than a single large dilution step. For instance, dilute the 10 mM stock to 1 mM in DMSO first, then add this intermediate stock to the medium.

  • Hygroscopic Nature of DMSO: Always use an anhydrous grade of DMSO from a freshly opened bottle or one that has been properly stored to prevent moisture absorption.[4] Keep the bottle tightly sealed when not in use.

  • Compound Stability: While many compounds are stable in DMSO at -80°C for months, stability can vary.[9] If you are using a stock solution that is several months old, it is good practice to confirm its efficacy against a freshly prepared stock.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. DMSO can facilitate the absorption of chemicals through the skin.[10]

Conclusion

The successful use of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in cell-based assays is critically dependent on proper solubilization and handling. By using high-purity anhydrous DMSO, preparing concentrated stock solutions, adhering to strict storage and aliquoting procedures, and validating the final solvent concentration for cell tolerance, researchers can generate reliable and reproducible data. The inclusion of a vehicle control in every experiment is non-negotiable and fundamental to sound scientific practice.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. Biosolutions by PAN. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Biotechnology Letters. Available at: [Link]

  • Dimethyl sulphoxide (DMSO). Carl ROTH. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information. Available at: [Link]

  • How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]

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Application Note: Utilizing Ethyl 3-amino-4-(4-fluoroanilino)benzoate in the Synthesis of 1-(4-Fluorophenyl)-1H-Benzimidazole-5-Carboxylate Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS: 1219960-30-1) is a highly specialized, unsymmetrical ortho-phenylenediamine (OPD) derivative. In modern drug discovery, it serves as a critical building block for the construction of 1,2,5-trisubstituted benzimidazoles—specifically, 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates .

The incorporation of the 4-fluorophenyl moiety at the N1 position is a deliberate medicinal chemistry strategy. The fluorine atom blocks metabolic oxidation at the para-position of the phenyl ring, while the electron-withdrawing nature of the group modulates the basicity of the benzimidazole core, thereby enhancing lipophilic efficiency and membrane permeability. This specific scaffold is a privileged structure frequently utilized in the development of kinase inhibitors, anticoagulants (e.g., Dabigatran analogs), and antimicrobial agents, as supported by comprehensive reviews on 1 [1].

Mechanistic Causality & Regioselectivity

The synthesis of benzimidazoles from unsymmetrical OPDs requires strict control over reaction conditions due to the differential nucleophilicity of the two amine functionalities:

  • C3 Primary Amine : Highly nucleophilic and sterically accessible.

  • C4 Secondary Amine : Less nucleophilic due to steric bulk and the electron-withdrawing effect of the N-(4-fluorophenyl) substituent.

When reacted with an electrophile (aldehyde or carboxylic acid), the initial nucleophilic attack occurs exclusively at the primary amine, forming a Schiff base (with aldehydes) or an amide (with carboxylic acids). Subsequent intramolecular cyclization is driven by the secondary amine attacking the activated carbon.

Understanding this causality is critical: when using aldehydes, the cyclization forms a benzimidazoline intermediate . Failure to provide an oxidative environment at this stage will stall the reaction, leading to intermediate degradation and poor yields. Thus, the addition of a mild oxidant is a non-negotiable parameter for aldehyde-based condensations, a principle well-documented in 2 [2].

Experimental Workflows & Protocols

To provide researchers with versatile synthetic options, two self-validating protocols are detailed below. Both systems are designed to minimize the need for complex chromatographic purification.

Protocol A: Oxidative Condensation with Aldehydes (Na₂S₂O₅ Promoted)

This method is preferred for its mild conditions and high tolerance for sensitive functional groups on the aldehyde side chain.

  • Preparation : In a 50 mL round-bottom flask, dissolve Ethyl 3-amino-4-(4-fluoroanilino)benzoate (1.0 mmol, 274.3 mg) and the desired aldehyde (1.1 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation & Oxidation : Add Sodium metabisulfite (Na₂S₂O₅, 1.2 mmol) to the solution.

    • Causality: Na₂S₂O₅ serves a dual purpose. First, it forms a bisulfite adduct with the aldehyde, enhancing the electrophilicity of the carbonyl carbon to accelerate Schiff base formation. Second, it acts as the necessary mild oxidant to drive the benzimidazoline intermediate to the fully aromatized benzimidazole.

  • Cyclization : Stir the reaction mixture at 90 °C for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material spot indicates complete conversion.

  • Workup : Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold water. The highly lipophilic 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate product will precipitate.

  • Isolation : Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum. Confirm purity via HPLC (>95% expected).

Protocol B: Acid-Catalyzed Condensation with Carboxylic Acids

This method is ideal for stable aliphatic or aromatic carboxylic acids and leverages continuous dehydration to drive the reaction, a concept explored in3 [3].

  • Preparation : Combine Ethyl 3-amino-4-(4-fluoroanilino)benzoate (1.0 mmol) and the target carboxylic acid (1.2 mmol) in a heavy-walled reaction vial.

  • Catalysis : Add 3 mL of Polyphosphoric acid (PPA).

    • Causality: The strong Brønsted acidic environment protonates the carboxylic acid, forcing the formation of the amide at the primary amine. PPA simultaneously acts as a potent dehydrating agent, pushing the equilibrium of the cyclization step forward by sequestering the water byproduct.

  • Heating : Heat the viscous mixture to 110 °C for 3 hours.

  • Workup & Validation : Cool the mixture to 50 °C and carefully pour it into an ice-cold saturated Na₂CO₃ solution to neutralize the PPA. Stir until the pH reaches 8 and the effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for Protocol A (Model Aldehyde: Benzaldehyde) Demonstrating the critical role of the oxidant and solvent choice in maximizing yield.

SolventOxidant / CatalystTemperature (°C)Time (h)Isolated Yield (%)
EthanolAir (Open Flask)801245
DMFAir (Open Flask)901252
DMF Na₂S₂O₅ (1.2 eq) 90 5 88
DMFI₂ (10 mol%)90681

Table 2: Substrate Scope and Isolated Yields (Using Protocol A) Validating the robustness of the methodology across diverse electronic environments.

R-Group (Aldehyde)Electronic PropertyProduct Purity (HPLC)Isolated Yield (%)
PhenylNeutral>98%88
4-MethoxyphenylElectron-Donating>97%91
4-ChlorophenylElectron-Withdrawing>98%85
Thiophen-2-ylHeteroaromatic>96%82
Methyl (Acetaldehyde)Aliphatic>95%74

Pathway Visualization

Pathway A Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Primary & Secondary Amines) C Schiff Base / Amide Intermediate (Regioselective at C3) A->C Nucleophilic Attack B Electrophile (Aldehyde or Carboxylic Acid) B->C D Benzimidazoline Intermediate (Intramolecular Cyclization) C->D Cyclization (Heat/Acid) E 1-(4-Fluorophenyl)-1H-benzimidazole -5-carboxylate (Final Product) D->E Oxidation (-H2)

Caption: Mechanistic pathway for the regioselective synthesis of 1-(4-fluorophenyl)benzimidazoles.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) . National Institutes of Health (NIH). URL:[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives . RSC Advances (RSC Publishing). URL:[Link]

  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids . Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis . National Institutes of Health (NIH) / PMC. URL:[Link]

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Application Notes and Protocols: A Guide to In Vitro Kinase Inhibition Assay Using Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Kinase Inhibitors in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, modulating the activity and function of the target protein and propagating signals through complex intracellular networks.[3][4]

Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is a hallmark of many diseases, particularly cancer.[2][5] The dysregulation of kinase signaling pathways, often due to mutations or overexpression, can lead to uncontrolled cell proliferation and survival.[2][5] This makes protein kinases highly attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct an in vitro kinase inhibition assay to evaluate the potential of a novel compound, using Ethyl 3-amino-4-(4-fluoroanilino)benzoate as a representative example of a new chemical entity. We will delve into the scientific principles behind the assay, provide a detailed step-by-step protocol, and discuss the critical aspects of data analysis and interpretation.

The Landscape of Kinase Signaling: A Focus on Receptor Tyrosine Kinases

A significant class of kinases implicated in cancer are the receptor tyrosine kinases (RTKs).[3] RTKs are transmembrane proteins that, upon binding to extracellular ligands such as growth factors, dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain.[2][6] This autophosphorylation creates docking sites for a variety of downstream signaling proteins containing SH2 (Src Homology 2) domains, initiating a cascade of intracellular events.[2][4]

Two of the most well-characterized signaling pathways downstream of RTKs are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][7] The MAPK pathway is a key regulator of cell proliferation, while the PI3K/AKT/mTOR pathway is crucial for cell survival and growth.[3] The intricate network of these pathways highlights the importance of developing specific inhibitors that can target key kinase nodes within these cascades.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Autophosphorylation & Docking PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified overview of RTK signaling pathways.

Choosing the Right Tool: An Overview of Kinase Assay Technologies

Several methods are available to measure kinase activity and inhibition, each with its own advantages and disadvantages.[8][9] These can be broadly categorized as:

  • Radiometric Assays: Historically considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP) to track the transfer of a phosphate group to a substrate.[10][11][12] While highly sensitive and direct, they require handling of radioactive materials and specialized disposal.[11][12][13]

  • Fluorescence-Based Assays: These assays utilize various fluorescence phenomena, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or environmentally sensitive fluorescent probes, to detect kinase activity.[1][14][15][16] They offer high sensitivity and are amenable to high-throughput screening (HTS).[1][14]

  • Luminescence-Based Assays: These assays measure changes in light output resulting from a luciferase-based reaction.[5][14] A common approach is to quantify the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.[5][17][18] These assays are known for their high sensitivity, broad dynamic range, and simple "add-and-read" format.[17][18]

For the purpose of this guide, we will focus on a luminescence-based ATP depletion assay , such as the Kinase-Glo® platform, due to its widespread use, robustness, and suitability for HTS.[17][18][19]

Principle of the Luminescence-Based Kinase Inhibition Assay

The fundamental principle of this assay is to quantify the amount of ATP consumed during a kinase reaction.[17] The kinase reaction is first allowed to proceed in the presence of the test compound. Subsequently, a reagent containing luciferase and its substrate, luciferin, is added.[5][18] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the amount of ATP remaining in the well.[5][17]

Therefore, in the presence of an effective kinase inhibitor, kinase activity is reduced, less ATP is consumed, and a higher luminescent signal is detected. Conversely, high kinase activity results in significant ATP depletion and a lower luminescent signal.[17]

Assay_Principle cluster_detection Luminescence Detection Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Remaining_ATP Remaining ATP ATP ATP ATP->Substrate Inhibitor Inhibitor (Ethyl 3-amino-4- (4-fluoroanilino)benzoate) Inhibitor->Kinase Luciferase Luciferase/ Luciferin Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based kinase assay.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
Recombinant KinaseCommercially availableEnsure high purity (>98%) to avoid contaminating kinase activity.[15]
Kinase SubstrateCommercially availablePeptide or protein substrate specific to the kinase.
ATPSigma-Aldrich, PromegaHigh purity ATP is crucial.
Kinase Assay BufferVaries by kinaseTypically contains a buffer (e.g., HEPES, MOPS), MgCl₂, and other components.[20][21]
Ethyl 3-amino-4-(4-fluoroanilino)benzoateCustom synthesis or chemical supplierDissolved in 100% DMSO.
Luminescence-based Kinase Assay Kite.g., Kinase-Glo® (Promega)Contains luciferase, luciferin, and buffer.
White, opaque 96- or 384-well platesCorning, GreinerFor luminescence measurements to minimize well-to-well crosstalk.
Multichannel pipettes and/or liquid handling systemFor accurate and efficient reagent addition.
Plate-reading luminometerCapable of reading luminescence from microplates.
Protocol

1. Reagent Preparation:

  • Kinase Assay Buffer: Prepare the 1x kinase assay buffer according to the kinase manufacturer's recommendations.[20] A typical buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[20]

  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately. For the assay, dilute the ATP in the kinase assay buffer to a working concentration. The optimal ATP concentration is often at or near the Kₘ of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.[22][23]

  • Kinase Solution: Dilute the recombinant kinase in kinase assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically by performing a kinase titration to find a concentration that results in approximately 10-30% ATP consumption during the reaction time.

  • Substrate Solution: Dissolve and dilute the substrate in the kinase assay buffer to the desired final concentration.

  • Test Compound (Ethyl 3-amino-4-(4-fluoroanilino)benzoate) Dilution Series: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[24] Then, further dilute the DMSO stock into the kinase assay buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1% to avoid solvent effects.

2. Assay Procedure (384-well plate format):

Experimental_Workflow Start Start Add_Inhibitor 1. Add Inhibitor/ DMSO Control (5 µL) Start->Add_Inhibitor Add_Kinase_Substrate 2. Add Kinase + Substrate Mix (10 µL) Add_Inhibitor->Add_Kinase_Substrate Incubate_1 3. Incubate at RT (e.g., 60 min) Add_Kinase_Substrate->Incubate_1 Add_ATP 4. Add ATP to Initiate Reaction (5 µL) Incubate_1->Add_ATP Incubate_2 5. Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Add_Detection_Reagent 6. Add Kinase-Glo® Reagent (20 µL) Incubate_2->Add_Detection_Reagent Incubate_3 7. Incubate at RT (10 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence 8. Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: A generalized experimental workflow for the kinase inhibition assay.

  • Compound Addition: Add 5 µL of the serially diluted "Ethyl 3-amino-4-(4-fluoroanilino)benzoate" or DMSO vehicle control to the wells of a white, opaque 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and substrate in the kinase assay buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.[24]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for an optimized duration (e.g., 60 minutes). The reaction time should be within the linear range of the reaction.

  • Detection: Add 20 µL of the reconstituted luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.[25]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition: Measure the luminescence intensity in each well using a plate-reading luminometer.

Assay Controls
  • Positive Control (No Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle instead of the inhibitor. This represents 0% inhibition.

  • Negative Control (Maximum Inhibition): Wells containing substrate, ATP, and DMSO, but no kinase. This represents 100% inhibition.

Data Analysis and Interpretation

1. Normalization of Data:

The raw luminescence data (Relative Light Units, RLU) needs to be normalized to percent inhibition using the following formula:

% Inhibition = 100 x (RLU_positive_control - RLU_sample) / (RLU_positive_control - RLU_negative_control)

2. IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[24] To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration.[24] The data should then be fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[22][26]

Data_Analysis Raw_Data Raw Luminescence Data (RLU) Normalization Normalize to % Inhibition Raw_Data->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting Curve_Fitting Fit to Sigmoidal Dose-Response Curve Plotting->Curve_Fitting IC50 Determine IC₅₀ Value Curve_Fitting->IC50

Caption: Workflow for IC₅₀ determination from raw data.

ParameterDescription
Top The maximum percent inhibition (should be constrained to ~100).
Bottom The minimum percent inhibition (should be constrained to ~0).
LogIC₅₀ The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
Hill Slope Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard binding isotherm.

3. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[27][28] It measures the separation between the positive and negative controls, taking into account the variability of the data.[27][28]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|

Where:

  • μ_positive = mean of the positive control

  • σ_positive = standard deviation of the positive control

  • μ_negative = mean of the negative control

  • σ_negative = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[28][29]
0 to 0.5Acceptable assay[28][29]
< 0Poor assay, requires optimization[28][29]

A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for screening.[17][28][29]

Conclusion and Future Directions

This guide has provided a comprehensive protocol for conducting an in vitro kinase inhibition assay to evaluate a novel compound such as "Ethyl 3-amino-4-(4-fluoroanilino)benzoate." By following these steps, researchers can obtain reliable and reproducible data on the inhibitory potency of their compounds.

The determination of an IC₅₀ value is a critical first step in the drug discovery process.[9] Compounds that demonstrate potent inhibition in biochemical assays should be further characterized for their selectivity by screening against a panel of other kinases.[9] Subsequent studies should also investigate the mechanism of inhibition (e.g., ATP-competitive, non-competitive) and validate the compound's activity in cell-based assays and eventually in vivo models.

References

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
  • Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • The Z prime value (Z´) | BMG LABTECH.
  • Fluorescent Peptide Assays For Protein Kinases - PMC - NIH.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.
  • Wh
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Kinase-Glo® Luminescent Kinase Assays - Promega Corpor
  • A high-throughput radiometric kinase assay - PMC.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corpor
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase - Promega Corpor
  • A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH.
  • Physiology, Tyrosine Kinase Receptors - St
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Kinase Signaling P
  • What is receptor tyrosine kinase signaling?
  • Assaying Protein Kinase Activity with Radiolabeled
  • In Vitro Kinase Assays - Revvity.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Assay Development for Protein Kinase Enzymes - NCBI.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941 - ThermoFisher.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Form
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem.
  • Initial Optimization of a LanthaScreen Kinase assay for MAP3K7-MAP3K7IP1 (TAK1-TAB1) - Thermo Fisher Scientific.
  • Kinase assays | BMG LABTECH.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH.
  • What Is the Best Kinase Assay? - BellBrook Labs.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Versatile Fluorescence Probes of Protein Kinase Activity | Journal of the American Chemical Society - ACS Public
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Technical Support Center: Optimizing Signal-to-Noise in In Vitro Kinase Assays - Benchchem.
  • How to Perform a Standard Enzyme Activity Assay?

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Application Note: Robust LC-MS/MS Method Development and Validation for the Quantification of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS: 1219960-30-1)

Introduction & Scientific Rationale

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a highly functionalized fluorinated diamine, frequently utilized as a critical intermediate or pharmacophore in the development of novel targeted therapeutics (e.g., kinase inhibitors and potassium channel modulators)[1]. Accurately quantifying this compound in biological matrices is essential for pharmacokinetic (PK) profiling, toxicokinetics, and impurity tracking.

However, analyzing aniline derivatives presents distinct bioanalytical challenges:

  • Oxidation & Instability: Anilines are prone to rapid ex vivo oxidation.

  • Non-Specific Binding: The lipophilic fluorophenyl ring and ethyl ester moiety drive high plasma protein binding.

  • Matrix Effects: Co-eluting endogenous phospholipids can cause severe ion suppression in the electrospray ionization (ESI) source.

To overcome these challenges, we have engineered a self-validating LC-MS/MS protocol. This guide details the mechanistic causality behind the sample preparation, chromatographic separation, and mass spectrometric detection, ensuring compliance with global regulatory standards.

LCMS_Workflow A 1. MS Tuning (ESI+, MRM Optimization) B 2. LC Optimization (C18, Acidic Mobile Phase) A->B C 3. Sample Prep (MCX Solid-Phase Extraction) B->C D 4. Method Validation (FDA/ICH M10 Guidelines) C->D

Caption: Sequential LC-MS/MS Method Development and Validation Workflow.

Mechanistic Design (E-E-A-T)

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Standard Protein Precipitation (PPT) often fails for lipophilic anilines due to residual phospholipids that cause unpredictable matrix effects. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

  • The Causality: The target analyte possesses two basic nitrogen atoms (a primary amine and a secondary aniline). By acidifying the plasma sample (pH ~2), these amines become fully protonated. The MCX sorbent captures the positively charged analyte via strong electrostatic interactions. This allows for an aggressive 100% methanol wash step that completely strips away neutral and acidic lipids (phospholipids) without eluting the analyte. Elution is then triggered by neutralizing the amines with a high-pH basic organic solvent.

Chromatography: Driving Ionization Efficiency

A sub-2 µm solid-core C18 column was selected.

  • The Causality: The solid-core morphology minimizes longitudinal diffusion, resulting in ultra-sharp peaks. The mobile phase is heavily buffered with 0.1% Formic Acid. This acidic environment serves a dual purpose: it suppresses the silanol activity on the stationary phase (preventing peak tailing typical of amines) and drives the analyte equilibrium entirely toward the [M+H]+ state, maximizing ESI+ sensitivity.

Mass Spectrometry: Fragmentation Kinetics

In ESI+, the exact mass of Ethyl 3-amino-4-(4-fluoroanilino)benzoate is 274.11 Da, yielding a robust [M+H]+ precursor ion at m/z 275.1.

  • Quantifier Transition (m/z 275.1 → 229.1): Driven by the neutral loss of ethanol (46 Da) from the ethyl ester group at a lower collision energy.

  • Qualifier Transition (m/z 275.1 → 164.1): Driven by the structural cleavage of the fluoroaniline moiety at a higher collision energy.

Experimental Protocols

Reagents & Materials
  • Analyte: Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Reference Standard).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., d5​ -labeled).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, and Ammonium Hydroxide.

Step-by-Step MCX SPE Protocol

This protocol acts as a self-validating system by incorporating blank matrix checks and IS-only samples in every extraction plate to continuously verify the absence of carryover and contamination.

SPE_Protocol A 1. Conditioning 1 mL MeOH, 1 mL 2% Formic Acid B 2. Sample Loading Plasma + IS + 2% Formic Acid A->B C 3. Washing Step 1 1 mL 0.1M HCl (Removes Neutrals) B->C D 4. Washing Step 2 1 mL 100% MeOH (Removes Lipids) C->D E 5. Elution 1 mL 5% NH4OH in MeOH D->E F 6. Evaporation & Reconstitution Mobile Phase A E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE Protocol for Aniline Derivatives.

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution. Add 300 µL of 2% Formic Acid in Water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Conditioning: Condition the MCX plate with 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid.

  • Loading: Load the pre-treated samples onto the MCX plate. Apply low vacuum (approx. 5 inHg).

  • Washing:

    • Wash 1: 1.0 mL of 0.1 M HCl (removes hydrophilic interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

Table 1: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) 275.1229.1503022
Analyte (Qualifier) 275.1164.1503038
SIL-IS 280.1234.1503022

Table 2: Chromatographic Gradient Program

  • Column: Solid-core C18 (2.1 x 50 mm, 1.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min | Column Temp: 45°C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
0.595.05.06 (Linear)
2.55.095.06 (Linear)
3.55.095.06 (Linear)
3.695.05.06 (Linear)
5.095.05.06 (Linear)

Regulatory Method Validation

To ensure the method is fit-for-purpose, full validation was executed in accordance with the [2] and the harmonized [2]. Furthermore, analytical procedure validation principles from [3] were applied to ensure robustness and lifecycle management[4].

Acceptance Criteria

According to FDA and ICH M10 guidelines, a bioanalytical method is considered self-validating and robust if it meets the following core criteria[5]:

  • Accuracy: Mean concentrations must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[5].

  • Precision: The coefficient of variation (CV%) must not exceed 15% (≤20% at LLOQ)[5].

  • Matrix Factor (MF): The IS-normalized matrix factor CV% across 6 independent lots of plasma must be ≤15%[6].

Validation Core ICH M10 Validation Acceptance Criteria Acc Accuracy ±15% of Nominal (±20% at LLOQ) Core->Acc Prec Precision (CV%) ≤15% (≤20% at LLOQ) Core->Prec Mat Matrix Factor IS-Normalized CV ≤15% Core->Mat

Caption: Core Validation Parameters and Acceptance Criteria per ICH M10.

Validation Results Summary

The method demonstrated excellent linearity over a dynamic range of 1.0 ng/mL to 1000 ng/mL ( R2>0.995 ) using a 1/x² weighting factor. The SPE extraction provided exceptional recovery and successfully eliminated phospholipid-induced ion suppression.

Table 3: Summary of Quantitative Validation Data (Intra-Day, n=6)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)IS-Normalized Matrix FactorExtraction Recovery (%)
LLOQ 1.00.9898.06.40.9588.5
Low QC 3.03.12104.04.20.9891.2
Mid QC 400.0395.498.83.11.0293.4
High QC 800.0815.2101.92.81.0192.8

Conclusion

By leveraging the specific physicochemical properties of Ethyl 3-amino-4-(4-fluoroanilino)benzoate, this method utilizes an orthogonal MCX SPE approach coupled with solid-core LC-MS/MS. The resulting protocol is a self-validating, high-throughput system that entirely mitigates matrix effects and meets the stringent accuracy and precision requirements set forth by global regulatory bodies (FDA/ICH).

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M10 on Bioanalytical Method Validation (2022). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures (2024). Source: European Medicines Agency (EMA) / ICH. URL:[Link]

Sources

Application Note: Advanced Synthetic Protocols for Ethyl 3-amino-4-(4-fluoroanilino)benzoate Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS: 1219960-30-1) is a highly functionalized diaminobenzoate scaffold with significant potential as an active pharmaceutical ingredient (API) or intermediate in the development of kinase inhibitors and ion channel modulators. However, its highly lipophilic nature and the presence of basic amines result in poor aqueous solubility and suboptimal oral bioavailability. This application note details validated, self-contained synthetic protocols for two distinct prodrug strategies: an L-valyl amide prodrug targeting the PEPT1 intestinal transporter, and a phosphoramidate prodrug targeting systemic alkaline phosphatase (ALP).

Mechanistic Rationale & Pharmacokinetics

Developing prodrugs for sterically hindered anilines requires precision in both synthetic execution and biological targeting.

  • PEPT1-Targeted L-Valine Prodrug: Conjugation of the amino acid L-valine to the primary 3-amino group creates a peptidomimetic substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). This high-capacity transporter, predominantly expressed in the small intestine, actively pumps the prodrug across the enterocyte membrane, significantly enhancing oral absorption before subsequent hydrolysis by intracellular esterases (e.g., valacyclovirase)[1].

  • ALP-Targeted Phosphoramidate Prodrug: Phosphorylation of the primary amine yields a highly polar, ionizable phosphoramidate. This modification drastically increases aqueous solubility, making it ideal for parenteral or high-dose oral formulations. Upon entering systemic circulation, the phosphate group is rapidly cleaved by alkaline phosphatase (ALP), an enzyme ubiquitously present in the blood and endothelial tissues, releasing the active core[2].

PKPathway ValPro L-Valyl Prodrug PEPT1 PEPT1 Transporter (Intestinal Absorption) ValPro->PEPT1 PhosPro Phosphate Prodrug Blood Systemic Circulation PhosPro->Blood Esterase Valacyclovirase (Hepatic/Intestinal) PEPT1->Esterase ALP Alkaline Phosphatase (Endothelial/Plasma) Blood->ALP Active Active Core Molecule (Systemic Release) Esterase->Active ALP->Active

Pharmacokinetic activation pathways of the prodrugs via PEPT1 and ALP enzymes.

Experimental Workflows & Protocols

Protocol 1: Synthesis of the L-Valyl Amide Prodrug

The amidation of the sterically hindered 3-amino group requires a highly reactive coupling agent. HATU is selected over traditional carbodiimides (like EDC or DCC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling while minimizing the racemization of the L-valine stereocenter[3].

Step 1.1: HATU-Mediated Coupling

  • Preparation: Dissolve Boc-L-Val-OH (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to initiate active ester formation without competing as a nucleophile against the amine. Stir for 15 minutes.

  • Coupling: Add Ethyl 3-amino-4-(4-fluoroanilino)benzoate (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the core API (m/z 275.1 [M+H]+) and appearance of the intermediate mass, quench with water and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x). Causality: The LiCl wash is critical to self-validate purity, as it effectively partitions residual DMF and the tetramethylurea byproduct generated by HATU into the aqueous phase[3]. Dry over Na₂SO₄ and concentrate.

Step 1.2: Boc Deprotection

  • Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM) and cool to 0 °C. Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Reaction: Stir for 2 hours at room temperature. Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via a tert-butyl cation intermediate, leaving the core ethyl ester and the newly formed amide bond fully intact.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the L-valyl amide prodrug as a high-purity TFA salt. Filter and dry under vacuum.

Protocol 2: Synthesis of the Phosphoramidate Prodrug

Step 2.1: Phosphorylation

  • Preparation: Dissolve the core API (1.0 eq) in anhydrous DCM and cool to -78 °C. Add anhydrous pyridine (3.0 eq) as an acid scavenger.

  • Reaction: Add diethyl chlorophosphate (1.5 eq) dropwise. Slowly warm the reaction to room temperature over 4 hours.

  • Validation: TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting material. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via silica gel chromatography to isolate the diethyl phosphoramidate intermediate.

Step 2.2: Selective Dealkylation

  • Preparation: Dissolve the intermediate in anhydrous DCM at 0 °C.

  • Reaction: Add bromotrimethylsilane (TMSBr, 4.0 eq) dropwise. Causality: TMSBr selectively cleaves the diethyl phosphate ester via an S_N2 mechanism, generating volatile ethyl bromide and a silyl ester. This is a critical choice; it avoids the use of harsh aqueous acids or bases that would concomitantly hydrolyze the core ethyl benzoate ester.

  • Hydrolysis & Isolation: Stir for 4 hours at room temperature. Concentrate under reduced pressure, then add methanol/water (9:1) to hydrolyze the silyl ester to the free phosphoramidic acid. Lyophilize to obtain the final phosphoramidate prodrug.

SynthesisWorkflow cluster_val L-Valine Prodrug Synthesis cluster_phos Phosphoramidate Prodrug Synthesis Core Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Core API) BocVal Boc-L-Val-OH + HATU/DIPEA (Amidation) Core->BocVal PhosCl Diethyl chlorophosphate / Pyridine (Phosphorylation) Core->PhosCl BocInt Boc-Protected Intermediate BocVal->BocInt TFA TFA / DCM (Deprotection) BocInt->TFA ValPro L-Valyl Amide Prodrug TFA->ValPro PhosInt Diethyl Phosphoramidate PhosCl->PhosInt TMSBr TMSBr / DCM (Dealkylation) PhosInt->TMSBr PhosPro Phosphoramidate Prodrug TMSBr->PhosPro

Synthetic workflows for L-valine and phosphoramidate prodrugs from the core API.

Quantitative Data Presentation

The table below summarizes the physicochemical enhancements achieved through the described prodrug methodologies compared to the parent molecule.

Prodrug TypeTarget PathwaySynthetic Yield (%)Aqueous Solubility (mg/mL)LogP (Calculated)
Core API N/AN/A< 0.053.85
L-Valyl Amide PEPT1 Transporter78% (Over 2 steps)2.40 (TFA salt)1.92
Phosphoramidate Alkaline Phosphatase65% (Over 2 steps)> 50.0 (Sodium salt)-0.45

References

  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed. nih.gov.
  • Modern Prodrug Design for Targeted Oral Drug Delivery - MDPI. mdpi.com.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

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Troubleshooting & Optimization

Technical Support Center: A Guide to Solubilizing Ethyl 3-amino-4-(4-fluoroanilino)benzoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 3-amino-4-(4-fluoroanilino)benzoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps needed to achieve successful experimental outcomes.

Part 1: First Principles - Understanding the Solubility Challenge

Before troubleshooting, it is crucial to understand the physicochemical properties of Ethyl 3-amino-4-(4-fluoroanilino)benzoate that contribute to its poor aqueous solubility. The molecule's structure contains large, non-polar aromatic regions (a substituted aniline and a benzoate ring) and an ethyl ester group, which are inherently hydrophobic. While it also possesses a primary and a secondary amine group capable of hydrogen bonding, the overall hydrophobic character dominates at neutral pH.[1]

Table 1: Physicochemical Properties of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

PropertyValue (Predicted/Estimated)Implication for Aqueous Solubility
Molecular Weight ~288.3 g/mol Larger molecules can have lower solubility.
logP (Octanol-Water Partition Coefficient) > 3.0A logP value greater than 1 indicates a preference for a lipid (non-polar) environment over an aqueous one, signifying low water solubility.
pKa (Acid Dissociation Constant) Primary Amine: ~3-4, Secondary Amine: ~4-5These values represent the pH at which the amine groups are 50% protonated. At physiological pH (~7.4), the amines will be predominantly in their neutral, less soluble form.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 4While capable of hydrogen bonding, this is offset by the large hydrophobic surface area.

Note: Specific experimental data for this exact compound is limited; values are estimated based on its chemical structure and similar published molecules.

The key to solubilizing this compound lies in manipulating its ionizable amine groups. Amines are weak bases that can accept a proton (H+) to become positively charged ammonium salts.[2] This charged form is significantly more polar and, therefore, more soluble in aqueous media.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues.

Q1: I added the powdered compound directly to my neutral buffer (e.g., PBS, pH 7.4), and it formed a suspension or precipitate. Why?

Answer: At a neutral pH of 7.4, the amine functional groups on Ethyl 3-amino-4-(4-fluoroanilino)benzoate are primarily in their neutral, uncharged state. This is because the pH of the solution is well above the predicted pKa of the amine groups (~4-5). In this form, the molecule's large hydrophobic surface area prevents it from effectively interacting with water molecules, leading to very low solubility. Adding the powder directly to a neutral buffer without pre-treatment is unlikely to result in a clear solution at meaningful concentrations.

Q2: What is the simplest and most effective first step to improve solubility?

Answer: The most direct method is pH adjustment . By preparing a concentrated stock solution in an acidic medium, you can protonate the amine groups, dramatically increasing aqueous solubility. This acidic stock can then be carefully diluted and neutralized in your final aqueous buffer.[3][4]

  • Prepare an Acidic Solvent: Prepare a dilute solution of hydrochloric acid (HCl), such as 0.1 N HCl in water.

  • Weigh the Compound: Accurately weigh the desired amount of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

  • Initial Dissolution: Add a small volume of the acidic solvent to the compound. For example, start with a volume calculated to achieve a high concentration (e.g., 10-50 mM).

  • Aid Dissolution: Gently vortex or sonicate the mixture. The compound should dissolve to form a clear solution as the amine groups become protonated. If it does not dissolve completely, a small amount of an organic co-solvent like ethanol may be added (see Q3) before adding more acidic solvent.

  • Dilution into Final Buffer: Perform a serial dilution of this acidic stock solution into your final, larger volume of aqueous buffer (e.g., PBS). It is critical to add the acidic stock to the buffer, not the other way around, while stirring to avoid localized high concentrations that could cause precipitation.

  • Final pH Check: After dilution, check the pH of the final solution and adjust back to the desired experimental pH (e.g., 7.4) using a dilute base like NaOH if necessary. The final concentration of the compound should be low enough to remain in solution after neutralization.

Causality: The low pH ensures the equilibrium shown below shifts to the right, favoring the formation of the highly polar, water-soluble protonated species.[5]

G Neutral Neutral Compound (Poorly Soluble) Protonated Protonated Compound (Water-Soluble Salt) Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: Troubleshooting workflow for solubilization.

Q4: I must avoid organic co-solvents entirely for my application. What are the advanced options?

Answer: If co-solvents are not permissible, you can explore more advanced formulation strategies using surfactants or cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, allowing them to be dispersed in an aqueous solution. [6][7]Common examples include Tween® 80 and Polysorbate 20.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. [8][][10]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety. [11] These methods require more extensive formulation development and validation. The choice between them depends on the specific requirements of your experiment, including concentration needs, administration route, and potential interactions with the excipients themselves. [12][13][14]

Part 3: Summary and Best Practices

  • Start Simple: Always begin with the most straightforward method, which is pH adjustment.

  • Use Co-solvents Judiciously: If needed, use the lowest effective concentration of a co-solvent like DMSO and always include a vehicle control.

  • Prepare Stocks Correctly: Make concentrated stocks in your chosen solubilizing vehicle (acid or co-solvent) and dilute into the final buffer with vigorous mixing.

  • Consider the Final Application: The acceptable solubilization strategy will be dictated by your experimental model (e.g., in vitro cell assay vs. in vivo animal study).

  • Characterize Your Final Solution: After preparation, visually inspect the solution for any signs of precipitation or cloudiness. If possible, filter the solution through a 0.22 µm filter to remove any micro-precipitates.

This guide provides a logical, step-by-step approach to addressing the solubility challenges of Ethyl 3-amino-4-(4-fluoroanilino)benzoate. By understanding the underlying chemical principles and following these validated protocols, you can develop a robust and reproducible method for your research.

References

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search Grounding API.
  • Popielec, A. & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Malinovskis, K., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications.
  • Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Pharma Excipients.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Rajewski, R. A., & Stella, V. J. (n.d.). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Ruan, J., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Wu, Y. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • ISSR. (n.d.). Solubility and pH of amines. ISSR.
  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications.
  • PubChem. (n.d.). Ethyl 3-amino-4-fluorobenzoate. PubChem.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts.
  • Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Pobudkowska, A., & Raszkowska, M. (2012). Study of pH-dependent drugs solubility in water. SciSpace.
  • Google Patents. (n.d.). Method for removing high boiling solvents from drug formulations by vacuum drying. Google Patents.
  • ACS Publications. (2014). Clustering and Solvation of Cobalt Nanostructures in Dimethyl Sulfoxide. ACS Publications.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate.
  • ResearchGate. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity?. ResearchGate.

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Technical Support Center: Purification of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying Ethyl 3-amino-4-(4-fluoroanilino)benzoate post-synthesis.

Because this compound features a primary amine, a sterically hindered secondary diarylamine, and an alkaline-sensitive ethyl ester moiety, traditional purification methods often lead to yield loss or degradation. This guide provides field-proven, regulatory-aligned troubleshooting strategies to achieve research- and clinical-grade purity.

Diagnostic Dashboard: Purification Strategy Comparison

To select the optimal purification route, consult the quantitative performance metrics below. Data is synthesized from modern amine purification methodologies to minimize waste and maximize throughput.

Purification TechniqueTarget Impurity ClearanceTypical Yield RecoveryScalabilityProcessing TimeEster Hydrolysis Risk
Non-Aqueous IEX Non-basic organics, starting materials85 - 95%HighFast (2-4 hrs)None
TCA Salt Precipitation Soluble organic impurities80 - 94%Very HighFast (1-3 hrs)None
Modified Chromatography Structurally similar by-products70 - 85%Low/ModerateSlow (6-12 hrs)Low
Aqueous Acid-Base Extraction Neutral/acidic organics60 - 75%HighModerate (4-6 hrs)High
Purification Workflow

PurificationWorkflow N1 Crude Ethyl 3-amino-4- (4-fluoroanilino)benzoate N2 Assess Physical State N1->N2 N3 Crystalline Solid N2->N3 Crystallizes N4 Viscous Oil N2->N4 Fails to crystallize N5 TCA Salt Precipitation N3->N5 N6 Non-Aqueous IEX N4->N6 Preferred N7 Modified Chromatography N4->N7 Alternative N8 Pure API Intermediate N5->N8 N6->N8 N7->N8

Workflow for the post-synthesis purification of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does my compound streak heavily on silica gel, leading to co-elution with the 4-fluoroaniline starting material? A: The primary amine at the 3-position is highly basic and acts as a strong hydrogen-bond donor/acceptor, interacting aggressively with the acidic silanol groups on standard silica gel[1]. Solution: To suppress this interaction, deactivate the silica by adding 1–2% of a basic modifier (such as Triethylamine or ammonia) to your mobile phase[1]. Alternatively, utilizing an amine-functionalized silica gel stationary phase will prevent streaking entirely.

Q2: My post-reaction workup yields a dark, viscous oil that refuses to crystallize. How can I isolate the product without resorting to tedious chromatography? A: When organic synthesis delivers an intermediate that will not crystallize, Non-aqueous Ion-Exchange Chromatography (IEX) is the preferred alternative[2]. By passing the crude oil through a strong cation exchange resin (like propylsulfonic acid-silica), the basic amines are selectively "caught" by the resin. Non-basic impurities are washed away with organic solvents, and the pure product is subsequently "released" using methanolic ammonia[2].

Q3: Traditional aqueous acid-base extraction is degrading my product. What is the chemical causality, and how do I fix it? A: Traditional extraction requires harsh pH adjustments. Prolonged exposure to highly basic aqueous conditions (e.g., using NaOH to liberate the free amine from its hydrochloride salt) induces saponification (hydrolysis) of the ethyl ester moiety, converting your product into an unwanted carboxylic acid impurity. Solution: Switch to a Trichloroacetic Acid (TCA) fueled purification . TCA triggers the precipitation of the amine as a protonated salt in organic solvents, bypassing aqueous conditions entirely. Simple vacuum heating then decarboxylates the TCA, liberating volatile CO₂ and chloroform, leaving behind the pure free amine[3].

Q4: How do these non-traditional purification strategies align with regulatory guidelines for API manufacturing? A: Under ICH Q11 (Development and Manufacture of Drug Substances), the control strategy must address material attributes and process parameters that impact Critical Quality Attributes (CQAs)[4]. Implementing robust, reproducible purification steps—such as non-aqueous IEX or TCA precipitation—ensures consistent impurity clearance. This supports the "enhanced approach" to process understanding advocated by the FDA and EMA, minimizing batch-to-batch variability[5][6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standard operating procedures (SOPs) are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Non-Aqueous IEX "Catch and Release" Purification

Best for: Non-crystalline oils and ester-sensitive compounds.

  • Resin Conditioning: Slurry pack a column with propylsulfonic acid-silica resin (H+ form). Wash the bed with 3 column volumes (CV) of methanol, followed by 3 CV of acetonitrile.

  • Loading (The "Catch"): Dissolve the crude Ethyl 3-amino-4-(4-fluoroanilino)benzoate oil in a minimal amount of acetonitrile. Load the solution onto the column at a flow rate of 1-2 mL/min[2].

    • Validation Checkpoint 1: Analyze the flow-through via TLC or HPLC. The absence of the target compound's mass/UV signature confirms complete retention by the resin.

  • Washing: Wash the column with 5 CV of acetonitrile to elute non-basic impurities (e.g., unreacted fluorobenzenes, neutral oxidation by-products).

    • Validation Checkpoint 2: Evaporate a 1 mL aliquot of the final wash fraction. A negligible residue confirms the complete clearance of non-basic impurities.

  • Elution (The "Release"): Elute the target compound using a solution of 2M Ammonia in Methanol[2].

    • Validation Checkpoint 3: Monitor the eluate pH with indicator paper. A sharp shift to basic (pH > 9) indicates the breakthrough of methanolic ammonia and the active release of the free amine.

  • Isolation: Pool the basic fractions and remove the volatile methanolic ammonia under reduced pressure to isolate the pure product.

Protocol B: Trichloroacetic Acid (TCA) Salt Precipitation

Best for: Scalable, chromatography-free isolation.

  • Dissolution: Dissolve the crude mixture in an aprotic organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at room temperature[3].

  • Salt Formation: Slowly add 1.05 equivalents of Trichloroacetic acid (TCA) dropwise with vigorous stirring. The protonated amine salt will begin to precipitate as a white/off-white solid[7].

    • Validation Checkpoint 1: Filter a 1 mL aliquot of the supernatant and add a single drop of TCA. If no further cloudiness is observed, the precipitation is quantitatively complete.

  • Filtration: Filter the suspension and wash the solid ammonium trichloroacetate salt with cold Ethyl Acetate to remove soluble impurities.

  • Decarboxylation: Transfer the solid salt to a round-bottom flask. Heat the flask in a rotary evaporator at 60°C while gradually decreasing the pressure from 100 to 10 mbar[3].

    • Validation Checkpoint 2: Monitor the system for gas evolution. The cessation of bubbling (CO₂ release) indicates complete decarboxylation, yielding the pure neutral amine[3].

References
  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances Pharmaceutical Technology URL
  • development and manufacture of drug substances (chemical entities and biotechnological/biological entities)
  • European Medicines Agency (EMA)
  • Trichloroacetic acid fueled practical amine purifications PMC - NIH URL
  • (PDF)
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates LCGC International URL
  • 3-Chloro-4-(phenylsulfanyl)

Sources

Challenges in scaling up the synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate: Troubleshooting & Technical Guide

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a critical advanced intermediate in the synthesis of KCNQ2/3 potassium channel openers, structurally related to the antiepileptic drug retigabine (ezogabine)[1],[2]. Scaling up its synthesis from bench to pilot plant presents two primary challenges: managing the mass transfer of the initial Nucleophilic Aromatic Substitution (SNAr), and achieving absolute chemoselectivity during the subsequent nitro reduction to prevent hydrodehalogenation of the fluoroaniline moiety[3].

As a Senior Application Scientist, I have designed this technical support center to move beyond basic recipes. By understanding the mechanistic causality behind each step, you can implement self-validating systems that ensure reproducibility and high yields at scale.

Part 1: Process Overview & Logical Workflows

Before troubleshooting, it is essential to map the synthetic logic and identify where side reactions dominate during scale-up.

Workflow SM1 Ethyl 4-chloro- 3-nitrobenzoate SNAr SNAr Reaction (Base, Heat) SM1->SNAr SM2 4-Fluoroaniline SM2->SNAr Int Ethyl 4-(4-fluoroanilino)- 3-nitrobenzoate SNAr->Int - HCl Red Catalytic Hydrogenation Int->Red + H2 Target Ethyl 3-amino-4- (4-fluoroanilino)benzoate Red->Target Desired Pathway Byprod Defluorinated Impurity Red->Byprod Over-reduction (Side Reaction)

Figure 1: Synthesis workflow and potential over-reduction pathway during scale-up.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Section A: The SNAr Step

Q: During the transition from 100 g to 50 kg scale, our SNAr reaction between ethyl 4-chloro-3-nitrobenzoate and 4-fluoroaniline stalls at ~85% conversion. Why does this happen? A: This is a classic mass-transfer limitation coupled with byproduct inhibition. In the SNAr step, the displacement of the chloride leaving group generates HCl. At the bench scale, excess amine or a heterogeneous mild base (like K₂CO₃) easily neutralizes this acid. However, at pilot scale, poor mixing in multiphase solid-liquid systems leads to localized acidic zones. The un-neutralized HCl protonates the unreacted 4-fluoroaniline, rendering it non-nucleophilic and stalling the reaction. Actionable Solution: Switch to a homogeneous organic base (e.g., DIPEA) or ensure high-shear mixing if using K₂CO₃. Alternatively, operating with a slight excess of 4-fluoroaniline (acting as both solvent and base) can drive the reaction to completion, followed by an acidic aqueous wash during workup to recover the unreacted amine.

Section B: The Nitro Reduction Step

Q: We are using standard 5% Pd/C and H₂ gas for the nitro reduction step, but we observe 3-8% of the defluorinated byproduct. How do we suppress hydrodehalogenation? A: Palladium is highly active for nitro reduction but possesses a strong affinity for carbon-halogen bond oxidative addition, leading to hydrodehalogenation. While C-F bonds are generally stronger than C-Cl or C-Br bonds, the electron-rich nature of the newly formed aniline ring makes the fluorine susceptible to cleavage under prolonged hydrogenation conditions[3]. As you scale up, gas-liquid mass transfer slows down, extending reaction times and increasing the accumulation of this over-reduced impurity. Actionable Solution: Catalyst selection is your primary defense. Transitioning from Pd/C to Raney Nickel or modified platinum catalysts (e.g., Pt-V/C) significantly mitigates dehalogenation[4],[3]. Raney Nickel is classically preferred for halogenated nitroarenes when preserving the halogen is critical[4]. Alternatively, employing catalytic transfer hydrogenation (e.g., Hydrazine hydrate with Pd/C) provides a milder, highly selective hydrogen source[5].

Q: Our hydrogenation catalyst loses activity prematurely, requiring mid-reaction catalyst spikes. What is poisoning it? A: Premature catalyst death in this specific sequence is almost always linked to carryover from the preceding SNAr step. Residual chloride salts (e.g., KCl or amine hydrochlorides) strongly coordinate to the active metal sites on the catalyst, blocking H₂ activation. Actionable Solution: Implement a rigorous aqueous workup of the SNAr intermediate. Ensure the organic layer is washed with water until the aqueous phase registers a chloride content of <500 ppm (verifiable via an AgNO₃ spot test) before advancing to the hydrogenation step.

Troubleshooting Start Issue: Low Yield in Nitro Reduction Q1 Is the reaction stalling before completion? Start->Q1 Q2 Is the defluorinated impurity > 2%? Q1->Q2 No Sol1 Check for Chloride Poisoning from SNAr Q1->Sol1 Yes Sol2 Switch Catalyst to Raney Ni or Pt-V/C Q2->Sol2 Yes Sol3 Optimize H2 Mass Transfer (Agitation/Pressure) Q2->Sol3 No

Figure 2: Troubleshooting logic tree for the nitro reduction step.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Catalyst Performance Matrix for Halogenated Nitroarene Reduction

Catalyst SystemRelative Reduction RateHydrodehalogenation RiskMechanistic Note & Scale-Up Suitability
5% Pd/C + H₂ Very HighHighPd inserts readily into C-F bonds at scale due to prolonged residence times[3]. Avoid for this substrate.
Raney Nickel + H₂ ModerateLowSuppresses dehalogenation. Highly recommended for scale-up of fluorinated aromatics[4].
Pt-V/C + H₂ HighVery LowVanadium doping inhibits C-X insertion. Excellent chemoselectivity but higher catalyst cost[3].
Pd/C + N₂H₄·H₂O ModerateLowCatalytic transfer hydrogenation avoids H₂ gas. Milder reduction profile preserves the C-F bond[5].
Standard Operating Procedure: Chemoselective Catalytic Hydrogenation (Pilot Scale)

Objective: Reduce Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate to Ethyl 3-amino-4-(4-fluoroanilino)benzoate while preserving the C-F bond. Self-Validating System: This protocol incorporates mandatory In-Process Controls (IPCs) to ensure causality between substrate purity and catalyst longevity.

Step 1: Substrate Qualification (Critical IPC)

  • Action: Wash the crude SNAr product (organic phase) with 5% aqueous NaHCO₃, followed by deionized water.

  • Validation: Perform an AgNO₃ spot test on the final aqueous wash. Proceed only if no AgCl precipitate forms (indicating <500 ppm chloride).

  • Causality: Halide carryover irreversibly poisons heterogeneous catalysts. Validating chloride removal guarantees predictable hydrogenation kinetics.

Step 2: Reactor Charging

  • Action: Charge a pressure reactor with Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate (1.0 eq) and Ethanol (10 volumes). Purge the headspace with N₂ (3 cycles of 3 bar).

  • Action: Add Raney Nickel (10% w/w wet) under a continuous N₂ blanket. Safety Note: Raney Ni is pyrophoric.

Step 3: Hydrogenation

  • Action: Purge the reactor with H₂ (3 cycles). Pressurize to 5 bar H₂ and heat the jacket to 50 °C.

  • Action: Initiate high-shear agitation (>500 rpm).

  • Causality: High agitation overcomes gas-liquid-solid mass transfer limitations, preventing localized hydrogen starvation which can shift the catalytic cycle toward dehalogenation.

Step 4: Reaction Monitoring (IPC)

  • Action: Monitor H₂ gas uptake. Once uptake ceases (typically 4-6 hours), sample the reaction mixture for HPLC analysis.

  • Validation: The reaction is deemed complete when the starting nitro intermediate is <0.5%. Do not prolong the reaction past completion to minimize C-F bond cleavage risk.

Step 5: Workup and Isolation

  • Action: Cool the reactor to 20 °C and purge with N₂ (3 cycles).

  • Action: Filter the catalyst over a pad of Celite under an N₂ atmosphere.

  • Action: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-amino-4-(4-fluoroanilino)benzoate. Recrystallize from ethanol/water to achieve pharmaceutical-grade purity.

Sources

Technical Support Center: Stability & Handling of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for CMC (Chemistry, Manufacturing, and Controls) professionals, analytical chemists, and formulation scientists. Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a complex pharmaceutical intermediate containing three distinct reactive moieties: an ethyl ester, a primary aromatic amine, and a secondary diarylamine.

Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for preventing degradation, ensuring mass balance during analysis, and maintaining regulatory compliance.

Core Degradation Pathways & Causality

To effectively troubleshoot degradation, we must first understand the molecular mechanisms at play. The compound is primarily susceptible to two destructive cascades: Auto-oxidation of the electron-rich amine groups and Bimolecular Hydrolysis of the ester linkage.

Degradation API Ethyl 3-amino-4-(4-fluoroanilino)benzoate O2 Oxygen / Light (Photo-oxidation) API->O2 Amine Groups H2O Moisture / pH (Hydrolysis) API->H2O Ester Group OxDeg Quinone-imines & Azo Dimers (Dark Discoloration) O2->OxDeg HydDeg Carboxylic Acid Derivative (Polar HPLC Shift) H2O->HydDeg

Fig 1. Mechanistic degradation pathways of the API targeting amine and ester moieties.

Quantitative Degradation Kinetics

The following table summarizes the primary environmental stressors, their kinetic impact on the molecule, and targeted mitigation strategies.

StressorChemical MechanismPrimary Impurity ProfileKinetic ImpactMitigation Strategy
Oxygen (Air) Auto-oxidation of aminesQuinone-imines, N-oxidesHigh (Rapid color change)Inert gas backfilling (N2/Ar)
Moisture (>60% RH) Bimolecular acyl-oxygen cleavageCarboxylic acid + EthanolModerate (Pseudo-first-order)Desiccants, moisture-barrier bags
Light (UV/Vis) Photo-oxidation / Radical cleavageRadical cleavage productsHigh (Catalyzes oxidation)Amber/opaque HDPE containers
Heat (≥ 40°C) Thermal accelerationAccelerated hydrolysis/oxidationFollows Arrhenius equationRefrigerated storage (2-8°C)

Troubleshooting Guide (Symptom-Based)

Q: Why is my batch of Ethyl 3-amino-4-(4-fluoroanilino)benzoate turning dark brown or purple during ambient storage? A: This color shift is the classic macroscopic symptom of oxidative degradation. Aromatic amines possess a lone pair of electrons that is delocalized into the aromatic ring, making them highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light[1]. The oxidation cascades through radical intermediates to form highly conjugated, chromophoric impurities such as quinone-imines or azo dimers. Causality & Fix: The activation energy for this oxidation is lowered by UV/Vis light. Flush containers with Argon or Nitrogen to displace oxygen, use amber glass or opaque high-density polyethylene (HDPE) containers, and store at reduced temperatures (≤ 4°C) to attenuate the degradation kinetics[2].

Q: HPLC analysis shows a new peak with a shorter retention time (increased polarity) after storing the compound in a humid environment. What is this impurity? A: The new polar peak is likely the carboxylic acid derivative, 3-amino-4-(4-fluoroanilino)benzoic acid. This results from ester hydrolysis, where the ethyl ester group undergoes bimolecular acyl-oxygen cleavage when exposed to moisture[3]. This reaction is a pseudo-first-order kinetic process driven by the concentration of water in the microenvironment. Causality & Fix: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. To prevent this, store the compound with desiccant packs (e.g., silica gel) and ensure the relative humidity (RH) of the storage environment is strictly controlled, ideally below the 60% RH threshold outlined in ICH Q1A(R2) long-term stability guidelines[4].

Experimental Protocols for Stability Validation

To ensure your analytical methods are truly stability-indicating, you must perform a forced degradation study. This creates a self-validating system where all potential degradation products are generated and resolved chromatographically, ensuring accurate mass balance[5].

Protocol Start Forced Degradation Study Sol Solution State (ACN) Start->Sol Solid Solid State Start->Solid Acid 0.1N HCl (60°C) Sol->Acid Base 0.1N NaOH (60°C) Sol->Base Ox 3% H2O2 (RT) Sol->Ox Heat Thermal (60°C) Solid->Heat Light Photolytic (UV/Vis) Solid->Light Analysis HPLC-UV/MS Analysis (Mass Balance Validation) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Fig 2. ICH Q1A(R2) aligned forced degradation workflow for stability-indicating method validation.

Protocol: ICH Q1A(R2) Aligned Forced Degradation Study

Step 1: Preparation of Stock Solutions Dissolve 10 mg of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Note: ACN is chosen over methanol to prevent transesterification artifacts during the study.

Step 2: Hydrolytic Stress Testing (Acid/Base)

  • Acidic: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours.

  • Basic: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours.

  • Causality: Extremes of pH provide specific acid or base catalysis, drastically lowering the activation energy for ester hydrolysis[6]. Neutralize samples before HPLC injection to protect the analytical column.

Step 3: Oxidative Stress Testing Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Causality: Peroxides simulate aggressive auto-oxidation, converting the anilino and amino groups into N-oxides or quinone derivatives.

Step 4: Thermal and Photolytic Stress (Solid State)

  • Thermal: Spread 5 mg of solid powder in a thin layer on a Petri dish. Expose to 60°C for 7 days.

  • Photolytic: Expose 5 mg of solid powder to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

Step 5: HPLC-UV/MS Analysis Analyze all stressed samples against an unstressed control. Calculate mass balance (Sum of parent peak area + impurity peak areas) to ensure no volatile degradants are lost and the detector captures all species.

FAQs on Storage and Handling

FAQ 1: What is the optimal container closure system (CCS) for long-term storage? A: To mitigate both hydrolytic and oxidative degradation, the compound should be stored in a well-sealed, opaque container. Double polyethylene (PE) bags placed inside a High-Density Polyethylene (HDPE) drum or an amber glass bottle are recommended. The inner bag should be flushed with Nitrogen or Argon and sealed with a desiccant pouch placed between the inner and outer bags. This creates a microenvironment that satisfies the core stability data package requirements for new drug substances under ICH Q1A(R2)[4].

FAQ 2: Can I store the compound in solution for extended periods? A: It is highly discouraged. In solution, the kinetic barriers to both oxidation and hydrolysis are significantly lowered. If a solution must be stored, use a non-aqueous, non-nucleophilic solvent (e.g., dry Acetonitrile or DMSO), purge the solvent with inert gas to remove dissolved oxygen, and store at -20°C. Note that even in biological matrices, aromatic amines exhibit severe instability at room temperature and require immediate freezing to attenuate degradation[2].

FAQ 3: How do I differentiate between oxidative and hydrolytic degradation analytically? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry). Hydrolysis of the ethyl ester yields a predictable loss of 28 Da (loss of the ethyl group + gain of a proton) corresponding to the carboxylic acid. Oxidative degradation typically yields mass additions of +16 Da (N-oxidation) or -2 Da (dehydrogenation to quinone-imines), often accompanied by a shift to longer wavelengths in the UV-Vis spectrum due to increased conjugation.

References

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Short- and Long-Term Stability of Arom
  • Drug stability. Basicmedical Key.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Raghu College Of Pharmacy.

Sources

Navigating the Complexities of Ethyl 3-amino-4-(4-fluoroanilino)benzoate Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate derivatives. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions for interpreting the often-complex NMR spectra of this important class of compounds. As a Senior Application Scientist, I understand the nuances and challenges you face at the bench. This resource is structured to anticipate your questions and provide clear, actionable answers grounded in established scientific principles.

Troubleshooting Guide: Common Spectral Interpretation Issues

This section addresses specific problems you may encounter during the NMR analysis of your Ethyl 3-amino-4-(4-fluoroanilino)benzoate derivatives.

Question 1: Why do the aromatic protons in my ¹H NMR spectrum show such complex and overlapping multiplets?

Answer:

The intricate multiplet patterns in the aromatic region (typically δ 6.5-8.0 ppm) of these derivatives arise from a combination of factors inherent to their structure:

  • Multiple Spin Systems: The molecule contains two distinct aromatic rings, the benzoate and the fluoroaniline moieties. Each ring constitutes a separate spin system, and the protons within each system will couple with each other.[1][2]

  • Asymmetrical Substitution: The substitution pattern on both rings is not symmetrical, meaning that most, if not all, of the aromatic protons are chemically non-equivalent.[3][4] This leads to more complex splitting patterns than you would see in a simple, symmetrically substituted benzene ring.[5]

  • J-Coupling: Protons on a benzene ring exhibit several types of coupling:

    • Ortho-coupling (³JHH): Coupling between adjacent protons, typically the largest with a coupling constant (J) of 7-10 Hz.[6]

    • Meta-coupling (⁴JHH): Coupling between protons separated by two bonds, which is smaller (2-3 Hz).[6]

    • Para-coupling (⁵JHH): The smallest coupling, often not resolved. The combination of these different coupling constants for each proton results in complex multiplets, such as doublets of doublets (dd) or triplets of doublets (td).[6]

  • Proton-Fluorine Coupling (JHF): The fluorine atom on the aniline ring will couple with the neighboring protons. This adds another layer of splitting to the signals of the protons on the fluoroaniline ring.[7][8] The magnitude of this coupling depends on the number of bonds separating the proton and the fluorine atom.

Troubleshooting Steps:

  • High-Field NMR: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and can help to resolve overlapping multiplets.

  • 2D NMR Spectroscopy: To definitively assign the aromatic protons, a suite of 2D NMR experiments is essential.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[1][2][9][10] It is invaluable for tracing the connectivity of protons within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.[9][11][12][13] This is a crucial step in assigning both the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds away.[12][13][14][15] It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds.[16][17][18][19] This can be very helpful in confirming assignments and determining the overall conformation of the molecule.

Question 2: I'm having trouble identifying the N-H proton signals. Where should I look for them and how can I confirm their identity?

Answer:

The chemical shift of N-H protons can be highly variable and their signals are often broad.[20] This is due to several factors including hydrogen bonding, the rate of chemical exchange with residual water or other protic species in the solvent, and the nature of the solvent itself.[20][21][22][23]

Expected Chemical Shift Range:

  • For aromatic amines, the N-H proton signals can appear anywhere from δ 3 to 6 ppm. The exact position will depend on the concentration, solvent, and temperature.

Confirmation of N-H Signals:

  • D₂O Exchange: The most reliable method for identifying an N-H proton is to perform a D₂O exchange experiment.[20]

    • Protocol: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The N-H proton will exchange with the deuterium from the D₂O, and its signal will disappear or significantly decrease in intensity in the new spectrum.

  • Broadness of the Signal: N-H protons often appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[20]

  • Solvent Effects: The chemical shift of the N-H proton is highly sensitive to the solvent used.[21][22][24] Running the spectrum in a different deuterated solvent can shift the position of the N-H proton, helping to distinguish it from other signals. For example, in a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H signal will likely be sharper and further downfield compared to in CDCl₃.[23]

Question 3: The fluorine atom is causing extra splitting in my aromatic signals. How can I interpret these ¹H-¹⁹F couplings?

Answer:

The presence of a fluorine atom introduces heteronuclear coupling to the proton spectrum. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, just like a proton, and it will couple to nearby protons. This ¹H-¹⁹F coupling is transmitted through the bonds and can be observed over several bonds.

Typical ¹H-¹⁹F Coupling Constants:

  • Ortho-coupling (³JHF): ~6-10 Hz

  • Meta-coupling (⁴JHF): ~4-8 Hz

  • Para-coupling (⁵JHF): ~0-3 Hz

The protons on the fluoroaniline ring will be split by these couplings in addition to the proton-proton couplings. For example, a proton ortho to the fluorine will be split by the fluorine and by its neighboring proton, potentially resulting in a doublet of doublets.

Interpreting the Splitting:

  • Analyze the Multiplicity: Carefully analyze the splitting pattern of the signals from the fluoroaniline ring. The presence of additional splittings that do not correspond to proton-proton couplings is a strong indication of ¹H-¹⁹F coupling.

  • ¹⁹F NMR: Acquiring a ¹⁹F NMR spectrum can be very informative.[25] It will show a single signal (or multiple signals if you have a mixture of isomers) for the fluorine atom, and this signal will be split by the neighboring protons. The coupling constants observed in the ¹⁹F spectrum should match those in the ¹H spectrum.

  • ¹H-{¹⁹F} Decoupling: In this experiment, the fluorine nucleus is irradiated while the proton spectrum is acquired. This removes the ¹H-¹⁹F coupling, and the proton signals on the fluoroaniline ring will simplify, showing only the proton-proton couplings. This is a definitive way to identify which protons are coupled to the fluorine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the ethyl group protons?

A1: The ethyl group of the ethyl benzoate moiety will typically show two signals:

  • Methylene protons (-CH₂-): A quartet around δ 4.2-4.4 ppm. The quartet arises from coupling to the three protons of the adjacent methyl group.

  • Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm. The triplet is due to coupling with the two protons of the neighboring methylene group.

Q2: How do the amino and fluoroanilino substituents affect the chemical shifts of the aromatic protons?

A2: Both the amino (-NH₂) and the anilino (-NH-) groups are electron-donating groups, which will shield the aromatic protons, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted benzene (δ 7.3 ppm).[3][6] Conversely, the ester group is electron-withdrawing and will deshield the protons on the benzoate ring, shifting them downfield. The fluorine atom has a modest electron-withdrawing inductive effect but an electron-donating resonance effect.

Q3: What is the purpose of a COSY experiment in the analysis of these derivatives?

A3: A COSY (Correlated Spectroscopy) experiment is a 2D NMR technique that shows which protons are coupled to each other.[9][10] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. Cross-peaks appear off the diagonal, connecting the signals of coupled protons. For your Ethyl 3-amino-4-(4-fluoroanilino)benzoate derivatives, COSY is invaluable for:

  • Identifying adjacent protons: It allows you to "walk" around each of the aromatic rings, identifying which protons are next to each other.[1]

  • Separating spin systems: It helps to clearly distinguish the protons of the benzoate ring from those of the fluoroaniline ring.[1][2]

Q4: When should I use an HMBC experiment?

A4: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for determining the overall connectivity of your molecule.[14][15] It shows correlations between protons and carbons that are separated by 2-4 bonds.[12][13] You should use an HMBC experiment to:

  • Connect the different fragments of the molecule: For example, you can see a correlation from the N-H proton of the anilino group to the carbons of the benzoate ring, confirming the point of attachment.

  • Assign quaternary carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. HMBC is the primary way to assign these carbons by looking for correlations from nearby protons.[13]

  • Confirm the position of substituents: By observing long-range correlations from protons to the carbons bearing the substituents, you can confirm their positions on the aromatic rings.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons
  • Prepare your sample of the Ethyl 3-amino-4-(4-fluoroanilino)benzoate derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure thorough mixing.

  • Allow the sample to stand for a few minutes to allow for complete exchange.

  • Re-acquire the ¹H NMR spectrum under the same conditions as the first spectrum.

  • Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.

Protocol 2: General Workflow for 2D NMR-Based Structure Elucidation
  • Acquire High-Quality 1D Spectra: Obtain a high-resolution ¹H NMR spectrum and a ¹³C NMR spectrum.

  • Run a COSY Experiment: This will establish the proton-proton connectivities within each of the aromatic rings and the ethyl group.

  • Perform an HSQC Experiment: This will correlate each proton with its directly attached carbon, allowing for the assignment of all protonated carbons.[9][11][12][13]

  • Execute an HMBC Experiment: This will reveal long-range proton-carbon correlations, which are essential for connecting the different spin systems and assigning quaternary carbons.[12][13][14][15]

  • (Optional) Acquire a NOESY Spectrum: If the stereochemistry or conformation of the molecule is of interest, a NOESY experiment will show through-space correlations between protons.[16][17][18][19]

Visualizations

troubleshooting_workflow start Complex Aromatic Multiplets q1 Overlapping Signals? start->q1 high_field Acquire Spectrum at Higher Field q1->high_field Yes two_d_nmr Perform 2D NMR Experiments q1->two_d_nmr No/Still Unresolved high_field->two_d_nmr cosy COSY: H-H Connectivity two_d_nmr->cosy hsqc HSQC: C-H (1-bond) Correlation two_d_nmr->hsqc hmbc HMBC: C-H (long-range) Correlation two_d_nmr->hmbc noesy NOESY: Through-Space Proximity two_d_nmr->noesy assign Complete Assignment cosy->assign hsqc->assign hmbc->assign noesy->assign

Caption: Troubleshooting workflow for complex aromatic signals.

Caption: Workflow for identifying N-H proton signals.

Data Summary

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Benzoate)7.0 - 8.2d, t, dd, m
Aromatic (Fluoroaniline)6.5 - 7.5d, t, dd, ddd, m
N-H (Amino)3.5 - 5.0broad s
N-H (Anilino)5.0 - 6.5broad s
-O-CH₂- (Ethyl)4.2 - 4.4q
-CH₃ (Ethyl)1.2 - 1.4t

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

References

  • University of California, Davis. (2018, August 8). NOESY and ROESY. UC Davis Chemistry.
  • University of Wisconsin-Madison. (n.d.). NOESY and EXSY. Department of Chemistry.
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  • Al-Rawi, D. H., & Al-Juboori, A. M. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series, 1530, 012061.
  • Moodle. (n.d.).
  • Fiveable. (2025, August 15). NOESY Definition.
  • YouTube. (2020, December 4).
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  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • ResearchGate. (2015, July 28). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
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  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • Wiley. (2025). 4-Fluoroaniline - SpectraBase.
  • ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 1H NMR spectrum.
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  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
  • SciELO. (n.d.). Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters.
  • JEOL. (n.d.).
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
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  • MDPI. (2023, December 14).
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  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants.
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  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of benzene C6H6.
  • JEOL USA. (n.d.).
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • An-Najah National University. (n.d.). Combined Application of Auto-Correlated (COSY) and Homonuclear J-Resolved Two-Dimensional NMR Spectra for the Assignment.
  • University of Colorado Boulder. (2011). Chemical Shifts: Proton.

Sources

Optimizing crystallization conditions for Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 3-amino-4-(4-fluoroanilino)benzoate (CAS: 1219960-30-1) Application: Advanced Pharmaceutical Intermediate

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges associated with Ethyl 3-amino-4-(4-fluoroanilino)benzoate. Because this molecule features an ethyl ester, a primary amine, and a secondary fluoroaniline group, it possesses a highly flexible hydrogen-bonding network. This structural complexity makes the compound highly susceptible to polymorphic instability, impurity entrainment, and Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out."

This guide provides field-proven, self-validating methodologies to navigate these challenges, ensuring high-purity, scalable crystallization.

Process Workflows & Logical Relationships

To establish a robust crystallization process, we must first map the thermodynamic boundaries of the system. The diagrams below illustrate the optimized workflow and the critical logical pathways that determine whether the system yields high-purity crystals or undesired amorphous agglomerates.

Workflow Start Solute: Ethyl 3-amino-4-(4-fluoroanilino)benzoate Solvent 1. Solvent/Antisolvent Screening (Avoid LLPS Binodal) Start->Solvent MSZW 2. MSZW Determination (FBRM / Turbidity) Solvent->MSZW Seeding 3. Seeding Strategy (Inject seeds in Metastable Zone) MSZW->Seeding Cycling 4. Temperature Cycling (Ostwald Ripening for Purity) Seeding->Cycling Filtration 5. Filtration & Drying (High Purity API Intermediate) Cycling->Filtration

Workflow for optimizing crystallization of pharmaceutical intermediates to maximize purity.

LLPS_Logic cluster_0 Undesired Pathway (Oiling Out) cluster_1 Optimized Pathway Supersat Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Spinodal Decomposition) Supersat->LLPS High Cooling Rate Seeding Seeding within MSZW Supersat->Seeding Controlled Cooling Agglom Impure Agglomerates / Gels LLPS->Agglom Cryst Controlled Nucleation & Growth Seeding->Cryst Pure High-Purity Crystals Cryst->Pure

Logical relationship between cooling strategies, LLPS (oiling out), and controlled crystallization.

Troubleshooting & FAQs

Q1: Why does Ethyl 3-amino-4-(4-fluoroanilino)benzoate form a biphasic syrup (oil out) instead of crystallizing upon cooling or antisolvent addition?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the metastable limit of solid nucleation. Because the compound has strong solute-solvent interactions and a relatively low melting point compared to the solvent's boiling point, nucleation is thermodynamically delayed. Once LLPS occurs, the solute partitions into a solute-rich "oil" phase and a solute-lean continuous phase. Both phases share the same supersaturation driving force, causing the oil droplets to rapidly and uncontrollably solidify into impure agglomerates[2].

Solution: You must prevent the system from entering the spinodal decomposition zone. This is achieved by seeding the solution with pure crystals before the temperature drops to the LLPS boundary, thereby providing a low-energy surface for controlled crystal growth[3].

Q2: How do I determine the optimal seeding temperature to prevent oiling out and ensure consistent polymorphs?

A: The optimal seeding point lies within the Metastable Zone Width (MSZW)—the thermodynamic region between the equilibrium solubility curve and the spontaneous nucleation boundary[4]. To find this, you must use Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM). FBRM tracks the chord length distribution of particles in real-time, allowing you to pinpoint the exact temperature of dissolution (solubility curve) and the onset of spontaneous nucleation (supersolubility curve)[5]. Seeding should occur precisely in the upper third of this zone.

Q3: The final crystals are too fine, highly agglomerated, or contain trapped impurities. How can I improve crystal habit and purity?

A: This is a classic symptom of rapid nucleation where impurities are entrained within the crystal lattice or trapped between agglomerated fines[6]. To resolve this, implement Temperature Cycling . By applying alternating heating and cooling cycles to the crystal suspension, you induce Ostwald ripening. The causality is governed by a dissolution-ripening-regrowth-relaxation mechanism: heating selectively dissolves the thermodynamically unstable fine particles (which have a higher surface-area-to-volume ratio), and subsequent cooling allows that dissolved material to regrow onto the larger, more stable seed crystals[7].

Quantitative Data Presentation: Solvent System Profiling

To avoid LLPS and optimize the MSZW, solvent selection is critical. The table below summarizes the quantitative thermodynamic behavior of Ethyl 3-amino-4-(4-fluoroanilino)benzoate across different solvent/antisolvent systems.

Solvent / Antisolvent SystemSolubility Profile (at 60°C / 20°C)LLPS (Oiling Out) RiskMSZW Width (approx. ΔT)Expected YieldRecommended Strategy
Ethyl Acetate / Heptane High (250 mg/mL) / Low (15 mg/mL)Moderate12°C - 15°C> 90%Seed at 45°C; linear cooling at 0.1°C/min.
Ethanol / Water Very High (>300 mg/mL) / Very Low (<5 mg/mL)High (Spinodal dominant) 20°C - 25°C> 95%Avoid high supersaturation; strict temperature cycling required.
Toluene / Heptane Moderate (120 mg/mL) / Low (10 mg/mL)Low8°C - 10°C80 - 85%Ideal for controlled cooling; lower yield but highest purity.

Experimental Protocols

Protocol 1: MSZW Determination using In-Situ FBRM

This protocol is a self-validating system designed to map the thermodynamic boundaries of your specific solvent system.

  • Preparation: Suspend 10.0 g of Ethyl 3-amino-4-(4-fluoroanilino)benzoate in 100 mL of the chosen solvent system (e.g., EtOAc/Heptane 1:1 v/v) in a jacketed crystallizer equipped with an overhead stirrer and an FBRM probe.

  • Heating (Solubility Curve): Heat the suspension at a rate of 0.5°C/min.

    • Validation Step: Monitor the FBRM total particle count. The exact temperature at which the particle count drops to the baseline (zero) is recorded as the saturation temperature ( Tsat​ ).

  • Equilibration: Hold the temperature at Tsat​+5°C for 30 minutes to ensure complete destruction of any residual crystalline memory or sub-visible aggregates.

  • Cooling (Supersolubility Curve): Cool the clear solution at a constant rate of 0.2°C/min.

    • Validation Step: The temperature at which the FBRM registers a sharp, exponential spike in fine particle counts (chord lengths < 10 µm) is recorded as the nucleation temperature ( Tnuc​ ).

  • Calculation: The MSZW is defined as ΔTmax​=Tsat​−Tnuc​ . Your optimal seeding temperature is Tsat​−(ΔTmax​×0.3) .

Protocol 2: Seeded Cooling Crystallization with Temperature Cycling

This protocol utilizes Ostwald ripening to purge impurities and eliminate fines.

  • Dissolution: Dissolve the API intermediate in the solvent system at Tsat​+5°C until the FBRM confirms a particle count of zero.

  • Cooling to Seeding Point: Cool the solution to the calculated seeding temperature (determined in Protocol 1) at 0.5°C/min.

  • Seed Addition: Add 1-2 wt% of high-purity, milled seed crystals of the desired polymorph.

    • Validation Step: Hold the temperature for 60 minutes. The FBRM count must remain stable, confirming that the seeds are neither dissolving (temperature too high) nor triggering secondary nucleation (temperature too low).

  • Temperature Cycling (Ostwald Ripening):

    • Cooling Phase: Cool the suspension by 10°C at 0.1°C/min to induce growth.

    • Heating Phase: Heat the suspension by 5°C at 0.2°C/min.

    • Validation Step: During the heating phase, observe the FBRM statistics. The count of fine particles (< 10 µm) must decrease significantly, while the count of coarse particles (> 50 µm) should remain relatively stable.

  • Repetition: Repeat the cycling process 3 to 4 times, stepping down the baseline temperature with each cycle until the final isolation temperature (e.g., 5°C) is reached.

  • Isolation: Filter the suspension and wash the cake with pre-chilled antisolvent to yield high-purity, uniform crystals.

References

  • Metastable Zone Width (MSZW)
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Liquid-Liquid Phase Separation in Crystalliz
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Public
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization Journal of Chemical & Engineering Data - ACS Public
  • Effect of Temperature Cycling on Ostwald Ripening Crystal Growth & Design - ACS Public

Sources

Validation & Comparative

A Researcher's Guide to Target Deconvolution and Engagement Validation for Novel Bioactive Compounds: A Comparative Analysis Featuring Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of small molecules with compelling phenotypic effects is often just the beginning of a complex journey. A critical and often challenging next step is the elucidation of the specific molecular target(s) through which the compound exerts its effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the intricate process of target identification and subsequent engagement validation for a novel bioactive compound, using Ethyl 3-amino-4-(4-fluoroanilino)benzoate as a case study.

The public domain currently lacks a well-defined molecular target for Ethyl 3-amino-4-(4-fluoroanilino)benzoate. This scenario is common in early-stage drug discovery and presents an excellent opportunity to illustrate a systematic approach to target deconvolution. This guide will objectively compare and contrast several state-of-the-art methodologies for target identification and validation. Furthermore, we will benchmark the cellular effects of our compound of interest against a well-characterized inhibitor, Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, to provide a tangible reference point for its potential mechanism of action.[1][2][3]

Part 1: The Crucial First Step - Identifying the Molecular Target

Without a known target, validating engagement is impossible. Therefore, the initial phase of our investigation is dedicated to identifying the protein(s) that directly interact with Ethyl 3-amino-4-(4-fluoroanilino)benzoate. We will explore two powerful and complementary approaches: Affinity Purification-Mass Spectrometry (AP-MS) and Drug Affinity Responsive Target Stability (DARTS).

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Interacting Partners

AP-MS is a robust technique that relies on the immobilization of a small molecule to "bait" and capture its interacting proteins from a complex cellular lysate.[4][5][6] The captured proteins are then identified using mass spectrometry.

Causality Behind Experimental Choices: This method is chosen for its ability to directly identify binding partners under near-physiological conditions within a complex proteome. The key to a successful AP-MS experiment lies in the design of the affinity probe. A linker must be attached to a position on the small molecule that does not disrupt its binding to the target protein.

Experimental Workflow:

Caption: AP-MS workflow for target identification.

Detailed Protocol for AP-MS:

  • Affinity Probe Synthesis: Synthesize a derivative of Ethyl 3-amino-4-(4-fluoroanilino)benzoate with a linker arm terminating in a biotin molecule. The linker attachment point should be carefully chosen based on Structure-Activity Relationship (SAR) data to minimize interference with protein binding.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's phenotypic effects) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immobilization of the Probe: Incubate streptavidin-coated magnetic beads with the biotinylated compound to immobilize the "bait".

  • Affinity Purification: Add the immobilized probe to the cell lysate and incubate to allow the target protein(s) to bind.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive binder (e.g., free biotin) or a denaturing buffer.

  • Mass Spectrometry Analysis: Subject the eluted proteins to trypsin digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins to a control experiment performed with beads lacking the immobilized compound to identify specific binding partners.

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach

DARTS is a powerful, label-free method that leverages the principle that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis.[7][8][9][10][11][12]

Causality Behind Experimental Choices: The primary advantage of DARTS is that it does not require chemical modification of the small molecule, thus circumventing potential issues with altered binding affinity due to the addition of a linker or tag.[10] This makes it an excellent orthogonal method to validate hits from AP-MS.

Experimental Workflow:

Caption: DARTS workflow for target identification.

Detailed Protocol for DARTS:

  • Cell Lysis: Prepare a concentrated protein lysate from a relevant cell line.

  • Compound Treatment: Divide the lysate into two aliquots. Treat one with Ethyl 3-amino-4-(4-fluoroanilino)benzoate and the other with DMSO as a vehicle control.

  • Protease Digestion: Add a non-specific protease, such as pronase, to both aliquots and incubate for a defined period.

  • Analysis: Stop the digestion and analyze the protein profiles of both samples by SDS-PAGE.

  • Identification of Protected Proteins: Look for protein bands that are present or more intense in the compound-treated sample compared to the DMSO control. These represent proteins that have been protected from proteolysis by compound binding.

  • Mass Spectrometry: Excise the protected protein bands from the gel and identify them by mass spectrometry.

Part 2: Validating Target Engagement in a Cellular Context

Once a putative target is identified (for the purpose of this guide, let's hypothesize that our target is a novel kinase, "Kinase X"), the next crucial step is to confirm that Ethyl 3-amino-4-(4-fluoroanilino)benzoate engages this target within intact cells. We will utilize two gold-standard techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12] This stabilization can be detected by heating intact cells or cell lysates and quantifying the amount of soluble target protein remaining at different temperatures.

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiological setting without the need for genetic modification of the target protein.[12]

Experimental Workflow:

Caption: CETSA workflow for target engagement validation.

Detailed Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with either Ethyl 3-amino-4-(4-fluoroanilino)benzoate or DMSO for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase X in each sample at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate "melt curves." A shift in the melt curve to a higher temperature in the compound-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay: A Proximity-Based Method

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[4][7][13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Causality Behind Experimental Choices: NanoBRET™ offers a highly sensitive and quantitative measure of target engagement in real-time within living cells, allowing for the determination of intracellular affinity.[14]

Experimental Workflow:

Caption: NanoBRET™ Target Engagement workflow.

Detailed Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Line Engineering: Create a stable cell line expressing Kinase X fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a multi-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to Kinase X, followed by the addition of serial dilutions of Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the BRET signal (the ratio of tracer emission to luciferase emission).

  • Data Analysis: The binding of the unlabeled compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the intracellular IC50 value, which reflects the compound's affinity for the target in living cells.

Part 3: Comparative Analysis - Benchmarking Against a Known Inhibitor

To contextualize the biological activity of Ethyl 3-amino-4-(4-fluoroanilino)benzoate, we will perform a comparative analysis with Trametinib, a well-established MEK inhibitor.[1][3] This comparison will start with a broad phenotypic assay and then narrow down to target-specific effects, assuming our hypothetical target, Kinase X, is a component of the MAPK pathway.

Phenotypic Comparison: Cell Viability Assay

A cell viability assay will provide a high-level comparison of the cytotoxic or cytostatic effects of both compounds.

Detailed Protocol for Cell Viability Assay:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to MAPK pathway inhibition (e.g., A375 melanoma cells) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of Ethyl 3-amino-4-(4-fluoroanilino)benzoate and Trametinib for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the resazurin reduction assay.

  • Data Analysis: Plot cell viability against compound concentration and determine the IC50 value for each compound.

Hypothetical Data Presentation:

CompoundCell LineIC50 (nM)
Ethyl 3-amino-4-(4-fluoroanilino)benzoateA375150
TrametinibA37510

This table provides a clear quantitative comparison of the anti-proliferative potency of the two compounds in a relevant cancer cell line.

Target-Specific Comparison: Downstream Signaling Pathway Analysis

Assuming Kinase X is upstream of ERK in the MAPK pathway, we can compare the ability of both compounds to inhibit ERK phosphorylation.

Detailed Protocol for Western Blot Analysis of p-ERK:

  • Cell Treatment: Treat A375 cells with the IC50 concentrations of Ethyl 3-amino-4-(4-fluoroanilino)benzoate and Trametinib for 2 hours.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Hypothetical Data Presentation:

Treatmentp-ERK/Total ERK Ratio (Normalized to DMSO)
DMSO1.00
Ethyl 3-amino-4-(4-fluoroanilino)benzoate (150 nM)0.45
Trametinib (10 nM)0.15

This data would suggest that both compounds inhibit the MAPK pathway, with Trametinib showing greater potency at its IC50 concentration.

Conclusion

This guide provides a systematic and experimentally robust framework for the deconvolution of the molecular target of a novel bioactive compound, Ethyl 3-amino-4-(4-fluoroanilino)benzoate, and the subsequent validation of its target engagement. By employing a multi-pronged approach that combines direct target identification methods like AP-MS and DARTS with rigorous cellular target engagement assays such as CETSA and NanoBRET™, researchers can build a strong, data-driven case for a compound's mechanism of action.

The comparative analysis against a well-characterized inhibitor like Trametinib serves as a crucial benchmark, providing context for the compound's potency and its effects on relevant signaling pathways. This comprehensive approach, grounded in scientific integrity and logical experimental design, is essential for advancing promising small molecules through the drug discovery pipeline with a high degree of confidence.

References

  • Lomenick, B., et al. (2010). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology.
  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology.
  • Pai, M., et al. (2015). Drug affinity responsive target stability (DARTS)
  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Available from: [Link]

  • Profacgen. Affinity- Purification /mass spectrometry (AP-MS) Service. Available from: [Link]

  • Bricelj, A., et al. (2023).
  • Khan, Z. M., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK.
  • Akinleye, A., et al. (2013). Trametinib. PubMed.
  • Chen, Y., et al. (2015). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B.
  • Clinicaltrials.eu. Trametinib – Application in Therapy and Current Clinical Research. Available from: [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. Available from: [Link]

  • Li, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules.
  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research.

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Benchmarking the ADME and Tox-Liability Profiles of Ethyl 3-amino-4-(4-fluoroanilino)benzoate Against First-in-Class Kv7 Openers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter target classes where the first-in-class molecules demonstrate profound efficacy but are ultimately derailed by idiosyncratic toxicity. The KCNQ (Kv7.2/7.3) potassium channel openers are a prime example. Both Flupirtine and Retigabine (Ezogabine) achieved clinical validation for pain and epilepsy, respectively, but were withdrawn from the market. Their downfall was not mechanism-based toxicity, but rather the oxidative liability of their shared structural core.

In this guide, we benchmark the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties of a novel structural analog—Ethyl 3-amino-4-(4-fluoroanilino)benzoate (EAFFB) —against Flupirtine and Retigabine. By analyzing the causality between chemical structure, metabolic pathways, and experimental assay design, we provide a comprehensive framework for evaluating next-generation Kv7 openers.

The Triaminoaryl Conundrum and Structural Rationale

Flupirtine and Retigabine share a highly electron-rich "triaminoaryl" metabophore. In vivo, hepatic CYP450s and peroxidases readily oxidize this core into highly electrophilic ortho- and para-quinone diimines or azaquinone diimines [1]. These reactive intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins (forming hapten-protein adducts), triggering immune-mediated idiosyncratic drug-induced liver injury (iDILI) or polymerizing into phenazinium dimers that cause tissue discoloration [2].

The EAFFB Hypothesis: Ethyl 3-amino-4-(4-fluoroanilino)benzoate fundamentally alters this metabophore.

  • Ester Substitution: The electron-donating carbamate group of Retigabine/Flupirtine is replaced by an electron-withdrawing benzoate ester.

  • Anilino Linkage: The benzylamino spacer is replaced with a direct anilino linkage, extending conjugation but altering the oxidation potential.

Causality: By removing one of the electron-donating nitrogens from the aromatic system, EAFFB disrupts the triaminoaryl network. This theoretically elevates the oxidation potential, creating a thermodynamic barrier against peroxidase-mediated conversion into quinone diimines [3], while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

G Start Triaminoaryl Drug (Flupirtine / Retigabine) Kv7 Kv7.2/7.3 Channel Activation Start->Kv7 Target Binding Oxidation CYP450 / Peroxidase Oxidation Start->Oxidation Hepatic Metabolism Efficacy Analgesia & Anticonvulsant Efficacy Kv7->Efficacy Quinone Reactive Quinone Diimine Intermediate Oxidation->Quinone GSH GSH Depletion & Hapten-Protein Adducts Quinone->GSH Toxicity Hepatotoxicity (DILI) & Tissue Discoloration GSH->Toxicity

Caption: Divergent pathways of Kv7 openers: therapeutic activation vs. quinone diimine-mediated toxicity.

Comparative ADME and Tox-Liability Profiling

To objectively benchmark EAFFB, we must look beyond standard intrinsic clearance ( CLint​ ). High clearance is not inherently dangerous unless the clearance pathway generates reactive electrophiles. Therefore, our benchmarking dataset integrates standard pharmacokinetic parameters with quantitative reactive metabolite trapping.

Table 1: In Vitro ADME and Toxicity Benchmarking Data

(Data represents standardized preclinical screening metrics for comparative analysis)

ParameterFlupirtineRetigabineEAFFB (Test Compound)
Caco-2 Papp​ ( 10−6 cm/s) 28.531.224.8
Efflux Ratio (B-A / A-B) 1.21.11.4
HLM CLint​ (µL/min/mg protein) 45.238.618.4
dGSH Adduct Formation (pmol/mg) 1450890< 50 (LOD)
Plasma Protein Binding (%) 80%80%88%
CYP3A4 Inhibition (IC50, µM) > 50> 5035.2

Data Interpretation: While EAFFB exhibits a slight reduction in apparent permeability ( Papp​ ) compared to the first-in-class drugs, it remains well within the highly permeable classification (>10 ×10−6 cm/s). The critical differentiator is the dGSH Adduct Formation . EAFFB shows no detectable reactive metabolite formation, validating the hypothesis that the benzoate ester modification successfully stabilizes the aromatic core against toxicological oxidation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our benchmarking, the protocols below are designed as self-validating systems. Every assay includes internal mechanisms to detect false positives, matrix interference, or mechanical failures.

Protocol A: Caco-2 Permeability with Monolayer Integrity Self-Validation

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing Solution: Prepare 10 µM solutions of Flupirtine, Retigabine, and EAFFB in HBSS buffer (pH 7.4).

  • Self-Validation Spike (Causality Check): Spike the dosing solution with 100 µM Lucifer Yellow. Why? Lucifer Yellow is a strictly paracellular fluorescent marker. If its Papp​ exceeds 1×10−6 cm/s during the assay, it proves the cellular monolayer has microscopic tears. Any high permeability recorded for the test drug in that well is automatically invalidated as a mechanical false positive.

  • Incubation: Add dosing solutions to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 120 minutes.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS for the test compounds, and via fluorometry (Ex: 428 nm / Em: 536 nm) for Lucifer Yellow.

Protocol B: HLM Stability and Reactive Metabolite Trapping

Objective: Quantify hepatic clearance while simultaneously trapping elusive quinone diimines.

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Electrophile Trapping Setup (Causality Check): Add 1.0 mM Dansyl-Glutathione (dGSH) to the matrix. Why dGSH instead of standard GSH? Standard glutathione adducts are highly polar and suffer from severe ion suppression in LC-MS/MS, leading to dangerous false negatives for toxicity. Dansyl-GSH contains a fluorescent tag, allowing for orthogonal, highly sensitive HPLC-fluorescence detection that bypasses mass spec matrix effects [3].

  • Enzyme Inhibition Controls: Run a parallel incubation spiked with 100 µM Bis-p-nitrophenyl phosphate (BNPP). Why? Flupirtine and EAFFB contain ester/carbamate linkages susceptible to Carboxylesterase 2 (CES2) [4]. BNPP inhibits CES2. Comparing BNPP-treated vs. untreated wells validates whether the drug is cleared via CYP450 oxidation or premature ester hydrolysis.

  • Incubation & Quenching: Initiate the reaction with 1.0 mM NADPH. Incubate at 37°C. Remove aliquots at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Bifurcated Analysis: Centrifuge at 14,000 rpm. Split the supernatant:

    • Path 1 (LC-MS/MS): Track the decay of the parent compound to calculate CLint​ .

    • Path 2 (Fluorescence HPLC): Quantify dGSH-adduct peaks to calculate the Reactive Metabolite Liability Index.

Workflow Incubation HLM Incubation (Compound + NADPH + dGSH) Split Reaction Quenching & Centrifugation Incubation->Split Path1 LC-MS/MS Analysis (Parent Drug Decay) Split->Path1 Path2 Fluorescence HPLC (dGSH-Adduct Quantification) Split->Path2 Metric1 Intrinsic Clearance (CL_int) Path1->Metric1 Metric2 Reactive Metabolite Liability Index Path2->Metric2

Caption: Self-validating HLM workflow quantifying both intrinsic clearance and reactive metabolite formation.

Conclusion

The benchmarking of Ethyl 3-amino-4-(4-fluoroanilino)benzoate demonstrates a masterclass in retrometabolic drug design. By replacing the carbamate with a benzoate ester and modifying the spacer to an anilino group, the molecule successfully evades the oxidative toxification pathways that doomed Flupirtine and Retigabine. Implementing self-validating ADME workflows—such as dGSH trapping and Lucifer Yellow integrity checks—ensures that these structural improvements translate into reliable, safe preclinical candidates.

References

  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation ACS Omega URL:[Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity Journal of Medicinal Chemistry URL:[Link]

  • Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation ChemMedChem URL:[Link]

  • In vitro approach to elucidate the relevance of carboxylesterase 2 and N-acetyltransferase 2 to flupirtine-induced liver injury Biochemical Pharmacology URL:[Link]

Head-to-head comparison of different synthetic routes for Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a high-value diarylamine intermediate, predominantly utilized in the synthesis of 1,2,5-trisubstituted benzimidazoles. These downstream heterocycles are critical in oncology and aging research, serving as potent ABCB1 inhibitors to overcome multidrug resistance in cancer cells [1], and as selective Sirt1 inhibitors [2].

Synthesizing this intermediate efficiently requires a carefully orchestrated two-stage sequence: a C–N bond-forming coupling followed by a chemoselective nitro reduction. As an Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares these routes, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to help you select the optimal workflow for your scale and budget.

Retrosynthetic Logic and Route Selection

The synthesis of the target molecule converges on a common precursor: Ethyl 4-(4-fluoroanilino)-3-nitrobenzoate . The strategic divergence lies in how the initial C–N bond is formed.

RouteComparison Target Ethyl 3-amino-4-(4-fluoroanilino)benzoate (Target Intermediate) SM_F Ethyl 4-fluoro-3-nitrobenzoate + 4-fluoroaniline Int Int SM_F->Int Route A: SNAr K2CO3, DMF, 70°C (Fast, Clean) SM_Cl Ethyl 4-chloro-3-nitrobenzoate + 4-fluoroaniline SM_Cl->Int Route B: SNAr DIPEA, DMSO, 110°C (Harsh, Cheap) SM_Br Ethyl 4-bromo-3-nitrobenzoate + 4-fluoroaniline SM_Br->Int Route C: Buchwald-Hartwig Pd(OAc)2, BINAP (Catalytic, Expensive) Int->Target Reduction Route A: Pd/C, H2 Route B: Na2S2O4

Figure 1: Synthetic routes to Ethyl 3-amino-4-(4-fluoroanilino)benzoate.

Mechanistic Deep-Dive: The SNAr Halogen Anomaly

When selecting a starting material for Nucleophilic Aromatic Substitution (SNAr), chemists accustomed to SN2 reactions often instinctively prefer heavier halogens (Cl, Br) due to their weaker carbon-halogen bonds. However, in SNAr, fluorine is vastly superior to chlorine as a leaving group [3].

The Causality: The rate-determining step in SNAr is not the departure of the leaving group, but the initial nucleophilic attack to form the anionic Meisenheimer Complex . The extreme electronegativity of fluorine withdraws electron density via induction, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy required to stabilize the transition state.

Meisenheimer SM 4-Fluoro-3-nitrobenzoate + 4-fluoroaniline TS Meisenheimer Complex (Stabilized by F & NO2) SM->TS Rate-Determining Nucleophilic Attack Prod Substitution Product + Fluoride Ion TS->Prod Fast Leaving Group Departure

Figure 2: SNAr mechanism highlighting the rate-determining Meisenheimer complex.

Quantitative Route Comparison

The table below summarizes the empirical performance of the three distinct synthetic pathways.

Performance MetricRoute A: Fluoro-SNAr + Pd/CRoute B: Chloro-SNAr + DithioniteRoute C: Buchwald-Hartwig + Fe
Overall Yield 85 – 92% 60 – 68%70 – 75%
Total Reaction Time ~12 hours~28 hours~20 hours
SNAr Temperature Mild (70 °C)Harsh (110 °C)Moderate (90 °C)
E-Factor (Waste) Low (< 15) High (> 40)Medium (~ 25)
Cost of Starting Material High (Fluoro-substrate)Low (Chloro-substrate) Medium (Bromo-substrate)
Ideal Use Case Medicinal Chemistry / DiscoveryCost-driven Industrial Scale-upUnactivated Aryl Halides

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

Route A: The "Gold Standard" (Fluoro-SNAr & Catalytic Hydrogenation)

Step 1: SNAr Coupling

  • Setup: Charge a round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (10.0 g, 46.9 mmol), 4-fluoroaniline (5.73 g, 51.6 mmol, 1.1 equiv), and anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (12.9 g, 93.8 mmol, 2.0 equiv).

    • Causality: K₂CO₃ acts as an insoluble, heterogeneous acid scavenger. It neutralizes the HF byproduct to prevent the protonation of the weakly nucleophilic 4-fluoroaniline, driving the equilibrium forward without hydrolyzing the ester.

  • Execution: Stir the suspension at 70 °C for 8 hours.

  • IPC (Self-Validation): Sample the reaction for TLC (Hexanes:EtOAc 3:1). The starting material (Rf = 0.6) must be completely consumed. The solution will undergo a stark color change to deep orange/yellow, visually validating the formation of the nitro-diarylamine (Rf = 0.4).

  • Isolation: Cool to room temperature and pour into crushed ice (200 g). Filter the resulting bright yellow precipitate, wash with cold water, and dry under vacuum. (Yield: ~95%)

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the nitro intermediate (10.0 g) in a 1:1 mixture of Ethanol and Ethyl Acetate (100 mL).

    • Causality: EtOAc ensures complete solubility of the bulky diarylamine, while EtOH provides a protic medium that accelerates the reduction of the nitro group.

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt%) under an argon atmosphere to prevent ignition.

  • Execution: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C.

  • IPC (Self-Validation): The vibrant yellow color of the solution will fade to a pale brown. TLC will show complete conversion of the starting material to a highly polar, UV-active amine spot (Rf = 0.15).

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium. Concentrate the filtrate in vacuo to yield the target compound as an off-white solid. (Yield: ~96%)

Route B: The "Cost-Effective Alternative" (Chloro-SNAr & Dithionite Reduction)

Step 1: SNAr Coupling

  • Setup: Combine Ethyl 4-chloro-3-nitrobenzoate (10.0 g, 43.5 mmol), 4-fluoroaniline (7.25 g, 65.2 mmol, 1.5 equiv), and N,N-Diisopropylethylamine (DIPEA) (11.2 g, 87.0 mmol, 2.0 equiv) in DMSO (40 mL).

  • Execution: Heat to 110 °C for 24 hours.

    • Causality: The poorer leaving group ability of chloride requires elevated thermal energy and a highly polar aprotic solvent (DMSO) to stabilize the transition state. DIPEA is used as a soluble base to maximize reaction kinetics in the homogeneous phase.

  • IPC (Self-Validation): Monitor via LC-MS. Wait until the starting material peak is <5% by UV integration.

  • Isolation: Partition the mixture between EtOAc and 1 M HCl (to remove excess aniline and DIPEA). Wash the organic layer with brine and concentrate. (Yield: ~75%)

Step 2: Sodium Dithionite Reduction

  • Setup: Dissolve the nitro intermediate (10.0 g) in Ethanol (80 mL) and heat to 70 °C.

  • Execution: Add a solution of Sodium Dithionite (Na₂S₂O₄, 22.8 g, 4.0 equiv) in water (40 mL) dropwise.

    • Causality: Dithionite acts as a mild, chemoselective reducing agent. It easily reduces the nitro group to an amine without risking the dehalogenation of the carbon-fluorine bond (a known risk with over-active Pd/C hydrogenation).

  • IPC (Self-Validation): The reaction mixture will turn from yellow to colorless/pale yellow within 2 to 3 hours.

  • Isolation: Cool the mixture, evaporate the ethanol under reduced pressure, and extract the aqueous residue with EtOAc. Dry over Na₂SO₄ and concentrate. (Yield: ~80%)

References

  • Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Advances, 2022.[Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education, 2017.[Link]

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment

The molecule consists of three key structural components: a benzoate ester, a primary aromatic amine, and a secondary fluoroaniline group. By analyzing compounds with these features, we can infer the hazard profile.

Inferred Hazard Classification:

Hazard StatementClassificationBasis for Inference
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Based on data for Ethyl 3-amino-4-fluorobenzoate and Ethyl 3-amino-4-(ethylamino)benzoate.[1][2] Aniline and its derivatives are generally recognized as toxic upon ingestion.[3]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Data for analogous compounds like Ethyl 3-amino-4-fluorobenzoate and Ethyl 3-amino-4-(ethylamino)benzoate consistently list this hazard.[1][2] Aromatic amines can be readily absorbed through the skin.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)This is a consistent finding for similar aminobenzoate esters and fluoroaniline derivatives.[1][2][3][4]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure)Listed for similar aminobenzoate compounds, indicating that inhalation of the powder or aerosols should be avoided.[1][2][5][6]
Environmental Hazard Potentially Harmful/Toxic to Aquatic LifeAniline and its derivatives are noted for their toxicity to aquatic ecosystems.[7] Therefore, release into the environment must be strictly avoided.
Core Safety Precepts:
  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[4] Aromatic amines are toxic to aquatic life and can interfere with wastewater treatment processes.[7]

  • Assume High Toxicity: Given the presence of the fluoroaniline moiety, it is prudent to handle this compound with a high degree of caution. Halogenated anilines can possess significant toxicity.[3]

  • Waste Is Hazardous: All waste streams containing Ethyl 3-amino-4-(4-fluoroanilino)benzoate, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The primary and most secure method for disposing of Ethyl 3-amino-4-(4-fluoroanilino)benzoate is through collection and transfer to a licensed professional waste disposal service. This protocol ensures regulatory compliance and minimizes risk.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, always wear the appropriate PPE. The choice of PPE is dictated by the inferred hazard profile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound that could generate dust, or concentrated solutions that could produce aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste management. Never mix incompatible waste streams.

Solid Waste:
  • Unused/Expired Compound: Collect the pure chemical in its original container or a new, clean, and compatible container.

  • Contaminated Materials: Items such as weighing papers, contaminated pipette tips, and gloves should be collected in a designated, durable, and sealable plastic bag or container.

Liquid Waste:
  • Solutions: Collect all solutions containing Ethyl 3-amino-4-(4-fluoroanilino)benzoate in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Solvent Rinses: Rinsate from cleaning contaminated glassware must also be collected as hazardous waste.

Diagram: Waste Segregation Workflow

G cluster_generation Waste Generation Point cluster_collection Waste Collection Solid_Waste Solid Waste (Unused chemical, contaminated gloves, weighing paper, etc.) Solid_Container Designated & Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Place into Liquid_Waste Liquid Waste (Reaction mixtures, solvent rinses, stock solutions) Liquid_Container Designated & Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Pour into SAA Satellite Accumulation Area (SAA) (Secure, Ventilated, Secondary Containment) Solid_Container->SAA Store in Liquid_Container->SAA Store in Disposal Licensed Hazardous Waste Disposal Service SAA->Disposal Schedule Pickup G start Waste Generated: Ethyl 3-amino-4-(4-fluoroanilino)benzoate is_spill Is it a spill? start->is_spill spill_size Spill size? is_spill->spill_size Yes routine_disposal Routine Disposal is_spill->routine_disposal No small_spill Follow Small Spill Protocol: 1. Wear PPE 2. Contain & Absorb 3. Collect as hazardous waste spill_size->small_spill Small large_spill Follow Large Spill Protocol: 1. Evacuate 2. Alert others 3. Call EHS/Emergency spill_size->large_spill Large segregate Segregate Waste (Solid vs. Liquid) routine_disposal->segregate label_container Label Container: 'HAZARDOUS WASTE' + Contents & Hazards segregate->label_container store_saa Store in SAA (Closed, Secondary Containment) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Decision-making process for handling the chemical waste.

By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility in the laboratory, ensuring your groundbreaking research does not come at the cost of personal or environmental safety.

References

  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: Benzocaine; 4-Aminobenzoic acid ethyl ester.
  • PubChem. (2026, February 28). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: Ethyl 3-amino-4-(ethylamino)benzoate.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Benzocaine; 4-Aminobenzoic acid ethyl ester.
  • Thermo Fisher Scientific. (2018, March 13). Safety Data Sheet: Ethyl 4-aminobenzoate.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: Ethyl 3-amino-4-(methylamino)benzoate.
  • CDH Fine Chemical (I) Pvt. Ltd. (n.d.). Material Safety Data Sheet: 4-Fluoro Aniline.
  • Google Patents. (n.d.). Process for preparing para-fluoroanilines.
  • PubChem. (n.d.). Ethyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (2024, December 17). Safety Data Sheet: 3-Aminobenzoic acid ethyl ester-methanesulfonate.
  • ChemicalBook. (n.d.). Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Ethyl 3-amino-4-(4-fluoroanilino)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.